HO-PEG3-(CH2)6-Cl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO4/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDZHDUAQJDOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of HO-PEG3-(CH2)6-Cl, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery systems. The following sections detail the chemical and physical properties of the reactants and the final product, a robust synthetic protocol based on the Williamson ether synthesis, and a detailed purification procedure.
Physicochemical Data
A thorough understanding of the properties of all chemical entities is crucial for successful synthesis, purification, and characterization.
Table 1: Physicochemical Properties of Reactants
| Property | Triethylene Glycol | 1-Bromo-6-chlorohexane | Sodium Hydride (60% in mineral oil) |
| CAS Number | 112-27-6 | 629-07-2 | 7646-69-7 |
| Molecular Formula | C₆H₁₄O₄ | C₆H₁₂BrCl | NaH |
| Molecular Weight | 150.17 g/mol | 200.52 g/mol | 24.00 g/mol |
| Appearance | Colorless, viscous liquid | Colorless to light yellow liquid | Gray to white powder |
| Density | 1.124 g/mL | 1.34 g/mL | 1.38 g/cm³ |
| Boiling Point | 285 °C | 205-207 °C | Decomposes at 800 °C |
| Melting Point | -7 °C | -43 °C | 800 °C (decomposes) |
| Solubility | Miscible with water and most organic solvents. | Insoluble in water, soluble in common organic solvents. | Reacts violently with water. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane |
| CAS Number | 1355955-95-1[1] |
| Molecular Formula | C₁₂H₂₅ClO₄ |
| Molecular Weight | 268.78 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Purity (typical) | ≥95% |
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. In this procedure, the sodium salt of triethylene glycol is reacted with 1-bromo-6-chlorohexane. Using a large excess of triethylene glycol favors the formation of the desired mono-alkylated product over the di-alkylated byproduct.
Experimental Protocol
Materials:
-
Triethylene glycol (TEG)
-
1-Bromo-6-chlorohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous THF (100 mL).
-
Deprotonation of Triethylene Glycol: Triethylene glycol (5 equivalents) is added to the THF. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.
-
Addition of Alkyl Halide: 1-Bromo-6-chlorohexane (1 equivalent) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
The crude product is purified by flash column chromatography on silica gel to isolate the desired this compound from unreacted starting materials and the di-substituted byproduct.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Preparation: A glass column is packed with silica gel in a slurry of hexanes.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient starts with 100% hexanes and gradually increases to 50-70% ethyl acetate. The fractions are collected in test tubes.
-
Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure product (typically with an Rf value of 0.3-0.5 in 1:1 hexanes:ethyl acetate) are combined.
-
Concentration: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Table 3: Summary of a Typical Synthesis and Purification
| Parameter | Value |
| Scale | 10 mmol (based on 1-bromo-6-chlorohexane) |
| Yield (crude) | ~90% |
| Yield (purified) | 60-70% |
| Purity (by NMR) | >95% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Table 4: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.75-3.55 (m, 12H, PEG protons), 3.53 (t, J = 6.7 Hz, 2H, -CH₂Cl), 3.46 (t, J = 6.9 Hz, 2H, -OCH₂-), 2.50 (br s, 1H, -OH), 1.78 (p, J = 6.7 Hz, 2H, -CH₂CH₂Cl), 1.58 (p, J = 7.0 Hz, 2H, -OCH₂CH₂-), 1.48-1.35 (m, 4H, -CH₂CH₂CH₂CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 72.6, 71.3, 70.8, 70.5, 70.3, 61.8, 45.1, 32.5, 29.6, 26.7, 25.5 |
| Mass Spectrometry (ESI+) | m/z: 291.14 [(M+Na)⁺] |
Visualizing the Workflow
To better illustrate the synthesis and purification process, the following diagrams outline the key steps.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Key Reactants and Reaction for the Synthesis.
References
In-Depth Technical Guide: Spectroscopic Data of HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the molecule HO-PEG3-(CH2)6-Cl, also known as 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines theoretical predictions based on its structure with data from analogous compounds. This information is intended to assist researchers in the identification, characterization, and quality control of this versatile linker molecule.
Molecular Structure and Properties
Chemical Structure:
Molecular Formula: C₁₂H₂₅ClO₄
Molecular Weight: 268.78 g/mol
CAS Number: 1355955-95-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar polyethylene (B3416737) glycol (PEG) and chloroalkane derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 - 3.55 | m | 10H | -O-CH₂ -CH₂ -O- (PEG backbone) & -CH₂ -OH |
| ~3.45 | t | 2H | -O-CH₂ -(CH₂)₄-CH₂Cl |
| ~3.53 | t | 2H | -(CH₂)₅-CH₂ -Cl |
| ~2.50 | t (broad) | 1H | -OH |
| ~1.78 | p | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₂Cl |
| ~1.58 | p | 2H | -O-(CH₂)₂-CH₂ -(CH₂)₂-CH₂Cl |
| ~1.45 - 1.35 | m | 4H | -O-(CH₂)₃-CH₂ -CH₂ -CH₂Cl |
Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~72.5 | HO-C H₂- |
| ~71.0 - 70.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~71.5 | -O-C H₂-(CH₂)₅-Cl |
| ~61.5 | HO-CH₂-C H₂-O- |
| ~45.0 | -C H₂-Cl |
| ~32.5 | -CH₂-C H₂-Cl |
| ~29.5 | -O-CH₂-C H₂-(CH₂)₄-Cl |
| ~26.5 | -O-(CH₂)₂-C H₂-(CH₂)₃-Cl |
| ~25.5 | -O-(CH₂)₃-C H₂-(CH₂)₂-Cl |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Peaks
| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |
| 268.15 / 270.15 | [M]⁺ | Molecular ion peak. The M+2 peak with ~1/3 intensity of the M peak is characteristic of a monochlorinated compound. |
| 291.14 / 293.14 | [M+Na]⁺ | Common adduct in electrospray ionization (ESI). |
| 286.18 / 288.18 | [M+NH₄]⁺ | Common adduct in ESI or APCI. |
| Various | [M - H₂O]⁺, [M - C₂H₄O]⁺, etc. | Fragmentation ions corresponding to the loss of water or ethylene (B1197577) glycol units. |
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available, standard procedures for NMR and MS analysis of organic molecules would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum would be:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules or adducts with sodium or ammonium (B1175870) ions.
-
The presence of the characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be confirmed.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Figure 1. General workflow for synthesis and characterization.
Conclusion
References
physicochemical properties of short PEG alkyl halide linkers
An In-depth Technical Guide to the Physicochemical Properties of Short Polyethylene (B3416737) Glycol (PEG) Alkyl Halide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of short, monodisperse polyethylene glycol (PEG) alkyl halide linkers. These linkers are crucial in modern drug development, particularly in the construction of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Their well-defined structure allows for precise control over the properties of the final conjugate, including solubility, stability, and pharmacokinetic profiles.[2] This guide details their synthesis, characterization, and key properties, supported by quantitative data and detailed experimental protocols.
Core Physicochemical Properties
Short PEG linkers are discrete molecules with a specific number of repeating ethylene (B1197577) oxide units, typically ranging from 2 to 12.[2] The addition of a terminal alkyl halide functional group provides a reactive handle for conjugation via nucleophilic substitution reactions.[]
Solubility and Hydrophilicity
A primary advantage of PEG linkers is their inherent hydrophilicity, which enhances the aqueous solubility of conjugated molecules, a critical factor for often-hydrophobic therapeutic payloads.[4][5] This property arises from the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water, creating a hydration shell that increases the hydrodynamic radius and can shield the conjugate from the immune system.[6] The hydrophilicity of a linker is often quantified by its octanol-water partition coefficient (LogP), where a lower or more negative value indicates greater hydrophilicity.[7] While the PEG chain itself is highly hydrophilic, the terminal alkyl halide will slightly increase the lipophilicity of the molecule.
Stability
The stability of a PEG linker is critical for the integrity of the conjugate. The poly(ethylene glycol) backbone, with its stable ether bonds, is generally robust under physiological conditions.[7] However, the terminal alkyl halide group is susceptible to hydrolysis, particularly under basic conditions, and can be displaced by various nucleophiles.[8] The stability of the linker must be compatible with the intended reaction conditions and the physiological environment of its application.[5] Forced degradation studies under acidic, basic, and oxidative conditions are often employed to assess the stability of these linkers.[8]
Reactivity
The alkyl halide terminus serves as an electrophilic site for nucleophilic substitution reactions. This allows for conjugation with nucleophilic functional groups on biomolecules, such as the thiol groups of cysteine residues or primary amines of lysine (B10760008) residues.[9] The reactivity follows the general trend for alkyl halides: I > Br > Cl. These reactions are fundamental to the role of these linkers in creating stable covalent bonds in bioconjugates.[]
Steric Hindrance
The length of the PEG chain is a critical parameter that influences steric hindrance.[10] While PEG linkers can provide necessary spacing between a targeting moiety and a payload to avoid steric clashes, the PEG chain itself can also introduce hindrance.[11][12] In PROTAC design, a linker that is too short may prevent the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to entropic penalties.[11][13] Therefore, selecting the optimal PEG length is a crucial step in the design of bioconjugates to balance solubility, spacing, and steric effects.[4][10]
Quantitative Data Summary
The table below summarizes the calculated physicochemical properties of representative short PEG alkyl halide linkers. These values are essential for the rational design and selection of linkers for specific applications.
| Linker Name | PEG Units (n) | Chemical Formula | Molecular Weight ( g/mol ) | Approx. Length (Å) | Calculated LogP* |
| 1-Bromo-PEG2-alcohol | 2 | C6H13BrO3 | 229.07 | 7.6 | -0.35 |
| 1-Bromo-PEG3-alcohol | 3 | C8H17BrO4 | 273.12 | 11.1 | -0.64 |
| 1-Bromo-PEG4-alcohol | 4 | C10H21BrO5 | 317.17 | 14.6 | -0.93 |
| 1-Iodo-PEG2-alcohol | 2 | C6H13IO3 | 276.07 | 7.6 | 0.01 |
| 1-Iodo-PEG3-alcohol | 3 | C8H17IO4 | 320.12 | 11.1 | -0.28 |
| 1-Iodo-PEG4-alcohol | 4 | C10H21IO5 | 364.17 | 14.6 | -0.57 |
*Note: Calculated LogP values are estimates and can vary based on the calculation method. These values generally indicate high hydrophilicity. The length is estimated based on approximately 3.5 Å per ethylene oxide unit.[]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of short PEG alkyl halide linkers.
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
solubility and stability of HO-PEG3-(CH2)6-Cl
An In-depth Technical Guide on the Solubility and Stability of HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule featuring a triethylene glycol (PEG3) spacer, a terminal hydroxyl group, and a hexyl chloride moiety. This structure is of significant interest in the field of drug development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs), where precise control over physicochemical properties like solubility and stability is paramount for efficacy and formulation.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with experimental protocols and visual diagrams to aid researchers in its application.
Physicochemical Properties
The structure of this compound combines both hydrophilic and hydrophobic elements, which dictates its behavior in various media. The PEG3 chain and the terminal hydroxyl group contribute to its polarity and potential for hydrogen bonding, enhancing solubility in aqueous and polar organic solvents.[2][3] Conversely, the six-carbon alkyl chain introduces hydrophobicity, while the terminal chloride offers a reactive site for nucleophilic substitution.[4][5]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative profile can be inferred from the general properties of short-chain PEG derivatives and alkyl halides.[6][7][8]
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent Family | Specific Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG3 chain and terminal hydroxyl group are expected to impart good water solubility.[9][10] |
| Alcohols | Methanol, Ethanol | High | PEGs are generally highly soluble in lower-chain alcohols.[6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are common solvents for a wide range of polar organic molecules, including PEG derivatives.[3][6] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The alkyl chain and overall polarity are compatible with these solvents.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be limited in diethyl ether, but moderate in the more polar THF.[6][7] |
| Hydrocarbons | Hexanes, Toluene (B28343) | Low / Insoluble | The molecule's polarity makes it unlikely to be soluble in non-polar aliphatic hydrocarbons like hexanes. Solubility in toluene may be low.[3][7] |
Stability Profile
The stability of this compound is influenced by its two main structural components: the PEG ether backbone and the terminal alkyl chloride. PEG chains are susceptible to oxidative degradation, while the alkyl chloride can undergo hydrolysis or nucleophilic substitution.[4][11][12]
Key Factors Affecting Stability:
-
Oxidative Stress: The ether linkages in the PEG chain can undergo auto-oxidation, a process accelerated by heat, light, and the presence of metal ions.[13] This degradation can lead to chain cleavage and the formation of reactive byproducts like formaldehyde (B43269) and formic acid.[11][14]
-
pH: The molecule is expected to be relatively stable in neutral and acidic conditions. However, under basic conditions, the terminal chloride is more susceptible to hydrolysis to the corresponding alcohol (HO-PEG3-(CH2)6-OH).[15] Strong bases can also deprotonate the terminal hydroxyl group, potentially leading to other reactions.
-
Temperature: Elevated temperatures can accelerate both oxidative degradation of the PEG chain and hydrolysis of the alkyl chloride.[13][16]
-
Nucleophiles: The terminal chloride is a reactive site for nucleophilic substitution. This is often a desired property for its use as a linker, but it also means the compound will be unstable in the presence of strong nucleophiles.[4][17]
Table 2: Summary of Stability and Potential Degradation Pathways
| Condition | Affected Moiety | Potential Degradation Products |
| Oxidation (e.g., H₂O₂, air, light) | PEG Chain | Formaldehyde, formic acid, shorter PEG fragments.[11] |
| Strong Basic Conditions (e.g., high pH) | Alkyl Chloride | HO-PEG3-(CH2)6-OH (hydrolysis product). |
| High Temperature | Both | Accelerated oxidation and hydrolysis products. |
| Presence of Nucleophiles | Alkyl Chloride | Products of nucleophilic substitution. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a given solvent.
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, DCM)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.[11][18]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Solvent in which the compound is stable (e.g., acetonitrile/water mixture)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Stability chambers or ovens
-
HPLC-MS system for analysis
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
For each stress condition, mix the stock solution with the stressor in a vial. A control sample (stock solution with no stressor) should also be prepared and stored at a controlled, non-degrading temperature (e.g., 4°C).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[11]
-
Thermal Stress: Incubate a sample of the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[11]
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples if necessary.
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC-MS method.
-
Compare the chromatograms of the stressed samples to the control.
-
Quantify the remaining parent compound to determine the extent of degradation.
-
Use the mass spectrometry data to identify the mass of any significant degradation products and propose their structures.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes related to the stability assessment and potential degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | Orgasynth [orgasynth.com]
- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Strategic Imperative of the PEG3 Motif in PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, offering a novel modality to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] Far from being a passive spacer, the linker, and specifically the commonly employed polyethylene (B3416737) glycol (PEG) motif, is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex.[4][5] This technical guide delves into the multifaceted role of the PEG3 motif in PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
The Core Function of PEG Motifs in PROTAC Linkers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[6][7] These characteristics are instrumental in addressing some of the inherent challenges in PROTAC development, such as large molecular size and lipophilicity, which can lead to poor solubility and limited cell permeability.[6]
Enhancing Solubility and Modulating Physicochemical Properties
A primary role of incorporating PEG motifs, including the three-unit PEG3 chain, is to enhance the aqueous solubility of the PROTAC molecule.[2][6][8] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[6] This enhanced solubility is crucial not only for formulation and handling but also for improving oral absorption and overall pharmacokinetic profiles.[6] The inclusion of PEG chains allows for the fine-tuning of critical physicochemical parameters such as the topological polar surface area (TPSA) and lipophilicity.[4][5]
Impact on Cell Permeability: A Delicate Balance
The relationship between PEGylation and cell permeability is complex.[5][6] While the increased hydrophilicity imparted by PEG can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a compensatory advantage.[6][9] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact and less polar structure that is better suited for traversing the cell membrane.[5][6] However, excessive PEGylation can lead to a decrease in cellular uptake.[5][6] Therefore, the optimal number of PEG units, such as in a PEG3 linker, must be empirically determined for each PROTAC system to strike a balance between solubility and permeability.[6][10]
Facilitating Productive Ternary Complex Formation
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][11] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[11] Conversely, an excessively long and flexible linker can lead to an entropic penalty, reducing the efficiency of ubiquitination.[6] PEG3 linkers often provide a favorable balance of length and flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[12]
Quantitative Impact of PEG3 Linker Length on PROTAC Activity
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative quantitative data from published studies, illustrating the structure-activity relationship (SAR) of PEG linker length in various PROTACs, with a focus on the PEG3 motif.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG3 | 1.5 | >95 | [13] |
| BRD4 | CRBN | PEG4 | 0.8 | >95 | [13] |
| BRD4 | CRBN | PEG5 | 2.3 | >95 | [13] |
| Androgen Receptor | VHL | PEG2 | 25 | ~80 | [13] |
| Androgen Receptor | VHL | PEG3 | 10 | >90 | [13] |
| Androgen Receptor | VHL | PEG4 | 15 | >90 | [13] |
Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 and Androgen Receptor Degraders. This table compiles representative data from different sources to illustrate general trends. As the data suggests, while both PEG and alkyl linkers can yield potent degraders, the specific length and composition are crucial. In some cases, replacing an alkyl chain with a PEG linker of similar length can lead to differences in degradation efficacy, potentially due to changes in linker flexibility and solubility that affect ternary complex formation.[13]
| PROTAC | Target | E3 Ligase | Linker | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | SMARCA2/4 | VHL | PEG-based | 0.5 |
| PROTAC-2 | SMARCA2/4 | VHL | Phenyl-modified PEG | 2.5 |
Table 2: Impact of Linker Composition on PROTAC Cell Permeability. This table illustrates how modifications to a PEG-based linker can significantly impact cell permeability. Replacing a PEG unit with a more rigid phenyl group can improve passive permeability.[14]
Signaling Pathways and Experimental Workflows
The successful development of PROTACs relies on a thorough understanding of the underlying biological pathways and the application of robust experimental workflows for their characterization.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's native ubiquitin-proteasome system.[1][15] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[15] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[15] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a series of PROTACs with varying linker compositions, such as those containing a PEG3 motif, follows a systematic experimental workflow to determine their efficacy.[11][16] This process involves the synthesis and purification of the PROTACs, followed by a series of in vitro and cellular assays to measure binding, ternary complex formation, and ultimately, target protein degradation.[16]
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.
General Synthesis of a PROTAC with a PEG3 Linker
This protocol outlines a representative synthesis of a PROTAC utilizing a "clickable" Propargyl-PEG3-acid linker, which allows for modular assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[13]
Materials:
-
POI ligand with an azide (B81097) functional group
-
E3 ligase ligand with a carboxylic acid functional group
-
Propargyl-PEG3-acid linker
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Copper(I) source (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Amide Coupling of E3 Ligase Ligand and Linker:
-
Dissolve the E3 ligase ligand (1.0 eq) and Propargyl-PEG3-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand-azide (1.1 eq) in a mixture of DMSO and water.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][13]
Procedure:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the ternary complex in vitro using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17]
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the PROTAC compound in an appropriate assay buffer.
-
Prepare solutions of the fluorescently labeled POI (donor fluorophore) and E3 ligase (acceptor fluorophore) in the assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the PROTAC dilutions, the labeled POI, and the labeled E3 ligase.
-
Include controls with no PROTAC, only one labeled protein, and no proteins.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[17]
-
Conclusion
The PEG3 motif is a versatile and highly valuable component in the design of PROTAC linkers. It offers a powerful means to enhance solubility, modulate cell permeability, and critically, to provide the optimal length and flexibility required for the formation of a productive ternary complex, leading to efficient protein degradation. The quantitative data underscores the critical importance of linker optimization, where even a single PEG unit can significantly impact potency and efficacy. The detailed experimental protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure-activity relationships of linkers, particularly the strategic use of motifs like PEG3, will be paramount in the rational design of the next generation of protein degrader therapeutics.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to HO-PEG3-(CH2)6-Cl: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HO-PEG3-(CH2)6-Cl. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its application in the development of novel therapeutics, with a focus on its role in modulating cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane, is a versatile linker molecule. It features a discrete polyethylene (B3416737) glycol (PEG3) chain, which imparts hydrophilicity and flexibility, a terminal hydroxyl group for primary conjugation, and a hexyl chloride group for subsequent reaction with a nucleophilic functional group.
Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1355955-95-1 |
| Molecular Formula | C12H25ClO4 |
| Molecular Weight | 268.78 g/mol |
| Appearance | Expected to be a colorless oil |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |
| Purity | Typically >95% (as supplied by commercial vendors) |
Experimental Protocols
Synthesis of this compound
A plausible and detailed synthetic protocol for this compound can be conceptualized based on the well-established Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base.
Objective: To synthesize 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.
Materials:
-
Triethylene glycol
-
6-chloro-1-hexanol
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Deprotonation of Triethylene Glycol: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triethylene glycol (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the alkoxide.
-
Alkylation: To the solution of the triethylene glycol monoalkoxide, add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in PROTAC Synthesis
This compound serves as a linker to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following is a generalized protocol for its use in a sequential, two-step PROTAC synthesis.
Objective: To synthesize a PROTAC using this compound.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine)
-
E3 ligase ligand with a nucleophilic handle (e.g., an amine)
-
Suitable base (e.g., potassium carbonate for phenols, or a non-nucleophilic base like diisopropylethylamine (DIPEA) for amines)
-
Anhydrous solvent (e.g., DMF)
-
Purification and analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Step 1: Conjugation to the POI Ligand:
-
In a reaction vessel, dissolve the POI ligand (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 2.0 equivalents if the POI has a phenolic hydroxyl group) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up and purify the resulting POI-linker intermediate by flash column chromatography.
-
-
Step 2: Conjugation to the E3 Ligase Ligand:
-
The terminal hydroxyl group of the POI-linker intermediate is first activated. For example, it can be converted to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.
-
Dissolve the activated POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (3.0 equivalents).
-
Stir the reaction at an elevated temperature (e.g., 80 °C) overnight.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Signaling Pathways and Experimental Workflows
The primary role of this compound is to serve as a flexible linker in PROTACs, which are designed to induce the degradation of specific target proteins. The choice of the POI ligand dictates the signaling pathway that the PROTAC will modulate. For instance, a PROTAC designed to target a kinase in a cancer-related pathway will lead to the downregulation of that pathway's activity.
PROTAC-Mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC synthesized using this compound typically follows a standardized workflow to assess its efficacy and cellular effects.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Example Signaling Pathway: Targeting BRD4 in Cancer
PROTACs containing PEG linkers have been successfully developed to target Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The degradation of BRD4 disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of BRD4 and its impact on a cancer signaling pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling PEG-containing and chlorinated organic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
This technical guide provides a foundational understanding of this compound for its application in modern drug discovery. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific research needs.
An In-depth Technical Guide to the Mechanism of Action of Chloroalkane PEG Linkers in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of chloroalkane polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. The core of this technology lies in its ability to create highly specific and stable covalent bonds between a protein of interest and a functional molecule, facilitated by a genetically engineered protein tag.
Core Principles of Chloroalkane-Mediated Bioconjugation
The primary system utilizing chloroalkane linkers is the HaloTag® technology, a powerful platform for covalent protein labeling.[1] This system is composed of two essential components:
-
The HaloTag Protein: A 33 kDa, monomeric protein tag derived from the bacterial haloalkane dehalogenase DhaA from Rhodococcus rhodochrous.[1] The wild-type enzyme naturally hydrolyzes haloalkanes. However, the HaloTag protein has been engineered with a critical point mutation (His272 to Phe) in its active site.[1][2] This mutation prevents the final hydrolytic step of the enzymatic reaction, effectively trapping the enzyme-substrate intermediate.[1] The result is a stable, irreversible covalent bond between the HaloTag protein and its ligand.[3]
-
The Synthetic Ligand: These ligands consist of a constant reactive chloroalkane linker and a variable functional group.[1][4] The chloroalkane serves as the specific recognition and binding element for the HaloTag protein. The functional group can be a wide array of molecules, including fluorophores for cellular imaging, biotin (B1667282) for affinity purification, or cytotoxic drugs for antibody-drug conjugate (ADC) research.[1][5]
The PEG component of the linker acts as a flexible, hydrophilic spacer. The inclusion and length of the PEG chain are critical design elements that can significantly improve the pharmacological properties of the final bioconjugate, such as enhancing solubility, increasing stability, reducing immunogenicity, and prolonging circulation half-life.[6][7][8]
The Covalent Reaction Mechanism
The formation of the bond between the HaloTag protein and a chloroalkane PEG linker is a highly specific and efficient bimolecular reaction that proceeds via a nucleophilic displacement (SN2) mechanism.[1][2]
The reaction can be described in a two-step kinetic model:[9][10]
-
Reversible Binding: The chloroalkane ligand first binds reversibly to the active site of the HaloTag protein, which is located in a deep, ~15 Å pocket from the protein surface.[3][9] This forms a non-covalent enzyme-ligand complex (E·L).
-
Irreversible Covalent Bond Formation: Within the active site, the nucleophilic carboxylate side chain of an aspartate residue (Asp106) attacks the terminal carbon atom of the chloroalkane linker.[1][2] This attack leads to the displacement of the chloride ion and the formation of a stable covalent ester bond.[1][2] The mutation of His272 to Phe prevents the hydrolysis of this ester bond, rendering the reaction essentially irreversible under physiological conditions.[2][5]
The overall reaction is highly specific and rapid, allowing for efficient labeling even at low concentrations of the protein and ligand.[1]
Quantitative Data
The efficiency and outcome of the bioconjugation reaction are influenced by reaction kinetics and the physicochemical properties of the linker, particularly the PEG length.
Reaction Kinetics
The kinetics of HaloTag labeling have been characterized, revealing a two-step process. The apparent second-order rate constant (kapp) can be very high, often in the range of 104 to 106 M-1s-1, which is comparable to or faster than many click chemistry reactions.[11]
| Parameter | Description | Typical Value Range (TMR Ligand) | Reference |
| k1 (μM-1min-1) | Rate of association of the enzyme-ligand complex (Binding) | 39.7 ± 0.6 | [9] |
| k-1 (min-1) | Rate of dissociation of the enzyme-ligand complex (Unbinding) | 0.01 - 10 | [9] |
| k2 (min-1) | Rate of the chemical step (Covalent bond formation) | 1.0 - 20 | [9] |
| kapp (M-1s-1) | Apparent second-order rate constant for overall reaction | 104 - 109 | [11] |
Note: Values are highly dependent on the specific ligand, buffer conditions, and HaloTag variant used.
Impact of PEG Linker Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it creates a trade-off between pharmacokinetic benefits and potential loss of potency.[12]
| Property | Short PEG Linkers (e.g., PEG2-PEG4) | Long PEG Linkers (e.g., PEG8-PEG24) | Reference |
| Solubility | Provides sufficient hydrophilicity for many payloads. | Significantly improves solubility, especially for hydrophobic drugs. | [13] |
| In Vitro Potency (ADCs) | Often associated with the highest in vitro potency. | Potency may be reduced due to steric hindrance at the target site. | [12] |
| In Vivo Half-Life | Moderately increases circulation time. | Substantially prolongs circulation half-life by reducing renal clearance. | [12][13] |
| Stability | Good | Can improve stability and reduce aggregation. | [8] |
| Ternary Complex (PROTACs) | May be optimal if target and E3 ligase are in close proximity. | May be required to span the distance between the target and E3 ligase. | [12] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation using chloroalkane PEG linkers.
Protocol for In-Solution Labeling of a HaloTag Fusion Protein
This protocol describes the covalent labeling of a purified HaloTag fusion protein with a chloroalkane-PEG-fluorophore ligand.
Materials:
-
Purified HaloTag fusion protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Chloroalkane-PEG-fluorophore ligand dissolved in DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., excess L-cysteine), optional.
-
Purification system (e.g., size-exclusion chromatography (SEC) column).
Procedure:
-
Protein Preparation: Dilute the purified HaloTag fusion protein to a final concentration of 1-10 µM in the reaction buffer.
-
Ligand Preparation: Prepare a stock solution of the chloroalkane-PEG ligand in DMSO (e.g., 1-10 mM).
-
Conjugation Reaction: Add the chloroalkane-PEG ligand to the protein solution. A 5 to 20-fold molar excess of the ligand over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Reaction times can be as short as 5 minutes for efficient linkers.[2]
-
Quenching (Optional): To stop the reaction, a quenching reagent like L-cysteine can be added to react with any excess chloroalkane ligand.
-
Purification: Remove the excess, unreacted ligand and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Confirm successful conjugation and determine the labeling efficiency using SDS-PAGE with fluorescence imaging and/or mass spectrometry.
Protocol for Affinity Purification of a HaloTag Fusion Protein
This protocol outlines the covalent capture and purification of a HaloTag fusion protein from a cell lysate using a chloroalkane-functionalized resin (e.g., HaloLink™ Resin).[1]
Materials:
-
Cell lysate containing the expressed HaloTag fusion protein.
-
HaloLink™ Resin (chloroalkane-functionalized agarose (B213101) beads).
-
Binding/Wash Buffer (e.g., PBS, pH 7.4).
-
Elution Buffer (e.g., containing TEV protease if a cleavage site is present).
-
Protease inhibitors.
Procedure:
-
Lysate Preparation: Lyse cells expressing the HaloTag fusion protein in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.[1]
-
Resin Equilibration: Equilibrate the HaloLink™ Resin by washing it with Binding/Wash Buffer.[1]
-
Protein Binding: Add the clarified lysate to the equilibrated resin. Incubate with gentle mixing for at least 90 minutes at room temperature to allow for covalent capture of the HaloTag fusion protein.[1]
-
Washing: Pellet the resin by gentle centrifugation and discard the supernatant. Wash the resin extensively with Binding/Wash Buffer to remove unbound proteins. The stable covalent linkage allows for stringent washing conditions.[1]
-
Elution (On-Resin Cleavage): To elute the target protein without the HaloTag, resuspend the resin in a buffer containing a site-specific protease (e.g., TEV protease) that recognizes a cleavage site engineered between the HaloTag and the protein of interest. Incubate to allow for cleavage.[1]
-
Collection: Collect the supernatant containing the purified, tag-free target protein. The HaloTag remains covalently bound to the resin.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HaloTag - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Core Principles of HO-PEG3-(CH2)6-Cl in PROTAC Assembly: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands—one that binds to the POI and another that recruits an E3 ubiquitin ligase—covalently joined by a chemical linker.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2]
This technical guide focuses on the basic principles of using HO-PEG3-(CH2)6-Cl , a bifunctional linker featuring a hydrophilic triethylene glycol (PEG3) moiety and a more lipophilic hexyl chloride (-(CH2)6-Cl) chain. This combination of polarity and length offers a versatile scaffold for PROTAC assembly, enabling the modulation of crucial drug-like properties. We will delve into its role in PROTAC synthesis, its impact on biological activity, and provide detailed experimental protocols for the assembly and evaluation of PROTACs utilizing this linker.
The Role of the this compound Linker in PROTAC Design
The this compound linker provides a balance of hydrophilicity and lipophilicity, which is crucial for optimizing a PROTAC's pharmacokinetic and pharmacodynamic properties.
-
Hydrophilicity (PEG3 component): The polyethylene (B3416737) glycol units enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[2] Improved solubility can facilitate formulation and improve bioavailability.
-
Lipophilicity and Length ((CH2)6 component): The hexyl chain contributes to the overall length of the linker, which is a critical parameter for the formation of a stable and productive ternary complex.[1] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] The alkyl nature of this component can also enhance cell membrane permeability.[4]
-
Reactive Handles (HO- and -Cl): The terminal hydroxyl (-OH) and chloro (-Cl) groups provide orthogonal reactive sites for the sequential conjugation of the POI and E3 ligase ligands. This allows for a modular and controlled synthesis of the final PROTAC molecule.
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The selection of the linker is a critical step in PROTAC design, as its length and composition directly impact the degradation efficiency. The following table summarizes representative data from various studies, illustrating the effect of linker length and composition on the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.
| PROTAC Target | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl (16 atoms) | ~1,000 | >80 | [3] |
| BRD4 | VHL | PEG (3 PEG units) | 18 | >90 | [3] |
| BRD4 | VHL | PEG (4 PEG units) | 8 | >95 | [3] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | [3] |
| HDAC3 | VHL | Linker 1 | 0.64 ± 0.03 μM | 77 | [5] |
| HDAC1 | VHL | Linker 2 | 0.55 ± 0.18 μM | >80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, first conjugating a POI ligand with a free amine to the chloro end of the linker and then coupling an E3 ligase ligand with a carboxylic acid to the hydroxyl end.
Step 1: Alkylation of POI Ligand with this compound
-
Reagents and Materials:
-
POI ligand with a primary or secondary amine (POI-NH2)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the POI-NH2 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-linker intermediate.
-
Step 2: Amide Coupling of POI-Linker Intermediate with E3 Ligase Ligand
-
Reagents and Materials:
-
POI-linker intermediate from Step 1
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the POI-linker intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[6][7]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for demonstrating the PROTAC-induced formation of the ternary complex in cells.[10][11]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) and a vehicle control for a short time period (e.g., 2-6 hours).
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the POI, the E3 ligase, and a negative control protein. An increased co-precipitation of the POI with the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of POI degradation on cell viability.[8][12]
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for PROTAC assembly and evaluation.
Caption: Signaling pathway of BRD4 degradation by a PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
The Versatile Linker: A Technical Guide to HO-PEG3-(CH2)6-Cl for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of novel drug modalities. Among these, HO-PEG3-(CH2)6-Cl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, purity, and application of this compound, offering detailed experimental protocols and visual aids to support researchers in its effective utilization.
Commercial Availability and Physicochemical Properties
This compound, identified by the CAS number 1355955-95-1, is readily available from various specialized chemical suppliers. It is typically supplied as a research-grade chemical for laboratory use.
| Property | Value | Source |
| Chemical Name | 1-(6-chlorohexyl)-11-hydroxy-3,6,9-trioxaundecane | N/A |
| CAS Number | 1355955-95-1 | [1][2] |
| Molecular Formula | C14H29ClO4 | N/A |
| Molecular Weight | 300.83 g/mol | N/A |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
Purity and Quality Control
Commercial suppliers typically offer this compound with high purity, often exceeding 95%. However, for sensitive applications such as the synthesis of clinical candidates, rigorous analytical characterization is essential to ensure batch-to-batch consistency and to identify any potential impurities that could impact downstream biological activity.
Table of Common Analytical Techniques for Purity Assessment:
| Analytical Method | Purpose | Expected Results for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Characteristic peaks corresponding to the PEG backbone, the hexyl chain, and the terminal hydroxyl and chloro groups. Integration of proton signals can provide a quantitative measure of purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | A major peak corresponding to the product, with purity calculated based on the relative peak area. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a universal detector is often employed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and identification of impurities. | A parent ion peak corresponding to the expected mass of the molecule. The mass-to-charge ratio of minor peaks can help in the identification of potential byproducts. |
Application in PROTAC Synthesis
This compound is a widely used linker in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The linker's role is to connect a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The distinct functionalities of this compound—a terminal hydroxyl group and a terminal chloroalkyl group—allow for a controlled, stepwise synthesis of the final PROTAC molecule.
The PEG3 unit enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC, while the hexyl chain provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
General Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound in the context of PROTAC development. These protocols are based on general synthetic methodologies and may require optimization for specific target systems.
Representative Synthesis of a PROTAC Precursor
This protocol describes the conjugation of an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a free amine) to the this compound linker.
Materials:
-
This compound
-
E3 ligase ligand with a nucleophilic handle (e.g., amine-functionalized Pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3 ligase ligand-linker conjugate.
General Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a valuable and commercially accessible heterobifunctional linker that plays a crucial role in the development of targeted protein degraders. Its well-defined structure, which includes a hydrophilic PEG spacer and reactive terminal groups, provides a versatile platform for the modular synthesis of PROTACs. A thorough understanding of its purity and reactivity, as outlined in this guide, is essential for the successful design and synthesis of novel therapeutics. The provided protocols and diagrams serve as a foundational resource for researchers aiming to leverage this important chemical tool in their drug discovery efforts.
References
A Comprehensive Technical Guide to the Handling and Storage of HO-PEG3-(CH2)6-Cl
Compound Information
-
Chemical Name: 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane
-
Common Synonyms: HO-PEG3-(CH2)6-Cl
-
CAS Number: 1355955-95-1[1]
-
Primary Use: this compound is a bifunctional crosslinker, often utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation research.[2]
Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for PEG derivatives, which should be applied to this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: ≤ -15°C | To minimize thermal degradation and maintain the stability of the ether and alkyl halide functionalities. |
| Short-term: Room temperature (for shipping) | Acceptable for brief periods when properly packaged.[3] | |
| Atmosphere | Inert gas (Nitrogen or Argon) | PEGs and their derivatives are susceptible to oxidation.[3] |
| Light Exposure | In the dark | To prevent light-induced degradation.[3] |
| Moisture | With desiccant (outside the container) in a dry environment | The hydroxyl group is hygroscopic, and moisture can affect stability and reactivity.[3] |
| Container | Tightly sealed, suitable for low-temperature storage | To prevent contamination and exposure to air and moisture.[4][5] |
Handling Procedures
Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific considerations for PEG compounds.
When handling this compound, the following PPE should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[5][6][7]
-
Body Protection: A standard laboratory coat.
-
Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the compound as a powder or when heating.[4]
-
An eyewash station and safety shower should be readily accessible.[4]
-
When retrieving the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]
-
After use, the container should be flushed with an inert gas (Nitrogen or Argon) before resealing.[3]
-
For sensitive applications, consider aliquoting the compound into smaller, single-use portions to maintain the integrity of the bulk supply.[3]
Experimental Protocols: A Note on Stability Assessment
While specific experimental protocols for determining the stability of this compound are not published, a general approach to assessing the stability of similar PEG derivatives would involve the following:
-
Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light, and oxidative conditions) to identify potential degradation pathways.
-
Real-Time Stability Studies: Storing the compound under the recommended conditions and testing at regular intervals to determine its shelf life.
-
Analytical Methods: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to identify any degradation products.
Researchers should develop and validate their own stability-indicating methods for this compound based on these principles.
Spill and Disposal
-
Spills: In the event of a spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[4][6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Incompatible Materials
-
Strong Oxidizing Agents: As with other PEG compounds, this compound should not be stored with or exposed to strong oxidizing agents.[4][8]
Visualized Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound.
Caption: Workflow for handling and storage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for HO-PEG3-(CH2)6-Cl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Linker Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Upon simultaneously binding the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy.[3][4] Its length, composition, rigidity, and attachment points profoundly influence the stability and conformation of the ternary complex, which in turn affects degradation efficiency (DC50) and maximal degradation (Dmax).[6][7] Linkers composed of polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common motifs, offering a way to systematically vary length and modulate physicochemical properties like solubility and cell permeability.[3][7][]
The linker HO-PEG3-(CH2)6-Cl is a bifunctional building block featuring a hydrophilic PEG chain and a more lipophilic hexyl alkyl chain. This combination allows for a balance of properties. The terminal hydroxyl (-OH) and chloro (-Cl) groups serve as versatile chemical handles for modular and sequential conjugation to E3 ligase ligands and warheads. This linker is suitable for synthesizing PROTACs that recruit widely used E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10][11]
Application of this compound in PROTAC Synthesis
The this compound linker is designed for a modular approach to PROTAC synthesis. Its distinct reactive ends—a primary alcohol and an alkyl chloride—allow for controlled, stepwise conjugation, minimizing the formation of undesired homodimers.
-
Systematic Optimization: This linker can be used as part of a library to systematically evaluate the impact of linker length and composition on degradation activity. By comparing it with purely PEG-based or purely alkyl-based linkers of similar lengths, researchers can fine-tune the properties of the final PROTAC.[6][12]
-
Modulation of Physicochemical Properties: The PEG component enhances aqueous solubility, which is often a challenge for large PROTAC molecules, while the alkyl chain can improve membrane permeability.[7][][12] This balance is crucial for achieving sufficient intracellular concentrations and good pharmacokinetic profiles.
-
Versatile Conjugation Chemistry:
-
The hydroxyl group can be activated (e.g., converted to a mesylate or tosylate) or used in Mitsunobu reactions, etherifications, or esterifications to connect to the warhead or E3 ligase ligand.
-
The chloro group can be displaced via nucleophilic substitution by amine or thiol functionalities commonly present on E3 ligase ligands (like derivatives of thalidomide (B1683933) for CRBN) or warheads.[13]
-
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase. The diagram below illustrates the catalytic mechanism of a PROTAC utilizing either the VHL or CRBN E3 ligase complex.
Caption: PROTAC Mechanism of Action (MoA).
Experimental Protocols
Protocol for PROTAC Synthesis using this compound
This protocol describes a generalized, two-step modular synthesis for a PROTAC. Here, we illustrate the conjugation of a phenolic warhead (Warhead-OH) and an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN).
Caption: Generalized workflow for PROTAC synthesis.
Materials and Reagents:
-
Warhead with a nucleophilic handle (e.g., Warhead-OH)
-
This compound Linker
-
E3 Ligase Ligand with a nucleophilic amine (e.g., Pomalidomide-NH2 or VHL-Ligand-NH2)[10][14]
-
Potassium carbonate (K2CO3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard solvents for workup and chromatography (Ethyl acetate, Hexanes, Dichloromethane)
-
Anhydrous Sodium Sulfate (Na2SO4)
Step 1: Synthesis of Warhead-Linker Intermediate (Warhead-O-PEG3-(CH2)6-Cl)
-
To a solution of the Warhead-OH (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide or alkoxide.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired intermediate.
Step 2: Synthesis of the Final PROTAC
-
To a solution of the Warhead-Linker Intermediate from Step 1 (1.0 eq) in anhydrous DMF, add the E3 Ligase Ligand-NH2 (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction and purify the final PROTAC directly using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product's identity and purity (>95%) by LC-MS and ¹H NMR.[15]
Protocol for Western Blot Analysis of Protein Degradation
This protocol quantifies the degradation of a target protein in cells treated with the synthesized PROTAC.[12]
Materials:
-
Cell line expressing the POI and the relevant E3 ligase (CRBN or VHL).
-
Synthesized PROTAC, dissolved in DMSO.
-
Complete cell culture medium.
-
6-well plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, PVDF membranes.
-
Primary antibody against the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.
-
Protein Quantification: Incubate lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detector.
-
Perform densitometry analysis to quantify band intensity.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Protocol for Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a purified system.[6][16]
Materials:
-
Purified recombinant POI, tagged (e.g., His-tag).
-
Purified recombinant E3 ligase complex, tagged (e.g., GST-tag).
-
Fluorescently labeled antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).
-
Synthesized PROTAC.
-
Assay buffer.
-
Low-volume 384-well plates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a solution containing a fixed concentration of the tagged POI and the tagged E3 ligase complex in the assay buffer.
-
Add a serial dilution of the PROTAC to the protein mixture in the wells of a 384-well plate.
-
Add the fluorescently labeled antibodies (Anti-His-Terbium and Anti-GST-d2) to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A bell-shaped curve ("hook effect") is typically observed when plotting the TR-FRET ratio against PROTAC concentration, which is characteristic of ternary complex formation.[6]
Data Presentation and Interpretation
Quantitative data from biological evaluations should be summarized to compare the efficacy of different PROTACs.
Table 1: Comparative Efficacy of Synthesized PROTACs
| PROTAC ID | E3 Ligase | Warhead (Target) | Linker | DC50 (nM) | Dmax (%) | Ternary Complex K_D (nM) | Cell Permeability (P_app, 10⁻⁶ cm/s) |
|---|---|---|---|---|---|---|---|
| PROTAC-01 | CRBN | BRD4 | This compound | 15 | 95 | 50 | 5.2 |
| PROTAC-02 | VHL | BRD4 | This compound | 25 | 92 | 75 | 4.8 |
| PROTAC-03 | CRBN | BRD4 | PEG6 | 40 | 88 | 120 | 2.1 |
| PROTAC-04 | CRBN | BTK | This compound | 8 | >98 | 35 | 6.5 |
Note: Data presented are illustrative examples for comparison purposes.
Interpretation:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achieved. A higher Dmax indicates greater efficacy.
-
Ternary Complex K_D: The dissociation constant for the ternary complex. A lower K_D indicates a more stable complex, which often correlates with better degradation.[6]
-
Cell Permeability (P_app): An indicator of how well the PROTAC can cross the cell membrane to reach its intracellular target. The mixed alkyl-PEG nature of the linker can enhance this property compared to purely PEG linkers (e.g., PROTAC-01 vs. PROTAC-03).[]
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Kinase Degrader Development using HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), including kinases implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the kinase, the PROTAC, and the E3 ligase.[2]
This document provides detailed application notes and protocols for the use of HO-PEG3-(CH2)6-Cl , a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) and an alkyl chain, in the development of kinase degraders. We will use HaloPROTAC-E , a potent degrader of HaloTag fusion proteins synthesized using this linker, as a case study to illustrate its application and provide relevant quantitative data and experimental methodologies.[3][4]
Signaling Pathway and Experimental Workflow
PROTACs mediate the degradation of a target kinase by inducing its proximity to an E3 ubiquitin ligase. This leads to the ubiquitination of the kinase, marking it for degradation by the 26S proteasome. The overall process can be visualized as a catalytic cycle where the PROTAC can be reused to degrade multiple kinase molecules.
The development and evaluation of a kinase degrader using the this compound linker typically follows a structured workflow, from synthesis to cellular characterization.
Data Presentation: Quantitative Analysis of HaloPROTAC-E
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for HaloPROTAC-E, which utilizes the this compound linker, against Halo-tagged SGK3 and VPS34 proteins.[3]
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SGK3-Halo | HEK293 | 3-10 | ~95 | [3] |
| VPS34-Halo | HEK293 | 3-10 | ~95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Degrader using this compound (Representative)
This protocol describes a general two-step synthesis for conjugating a kinase inhibitor (warhead) and an E3 ligase ligand using the this compound linker.
Materials:
-
Kinase inhibitor with a nucleophilic handle (e.g., phenol (B47542) or amine)
-
This compound
-
E3 ligase ligand with a suitable reactive group (e.g., a VHL or CRBN ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3) or similar base
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
Step 1: Conjugation of the Kinase Inhibitor to the Linker
-
Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.
-
Add Cs2CO3 (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) and NaI (0.1 eq, optional) to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol-containing intermediate by column chromatography.
Step 2: Conjugation of the Linker-Inhibitor Intermediate to the E3 Ligase Ligand
-
Activate the terminal hydroxyl group of the purified intermediate from Step 1 (e.g., via mesylation or tosylation).
-
Dissolve the activated intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 2.0 eq) and stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Work up the reaction as described in Step 1.5 and 1.6.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Kinase Degradation
This protocol details the steps to quantify the degradation of a target kinase in cells treated with a PROTAC.[5]
Materials:
-
Cancer cell line expressing the target kinase
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target kinase and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and add ice-cold RIPA buffer.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[5]
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target kinase signal to the loading control.
-
Plot the percentage of remaining kinase against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay quantifies the formation of the ternary complex (Target Kinase-PROTAC-E3 Ligase) in vitro.[7][8][9]
Materials:
-
Purified, His-tagged target kinase
-
Purified, GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTAC stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well, low-volume, non-binding microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, E3 ligase, and antibodies in the assay buffer.
-
Perform a serial dilution of the PROTAC in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
Add the diluted PROTAC solutions to the wells of the 384-well plate.
-
Prepare a master mix of the His-tagged kinase and GST-tagged E3 ligase and add it to the wells.
-
Prepare a master mix of the donor and acceptor antibodies and add it to the wells.
-
The final concentrations of all components should be optimized for the specific assay.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model to determine the EC50 for ternary complex formation.
-
Conclusion
The this compound linker is a valuable tool in the development of kinase degraders. Its physicochemical properties can contribute to favorable PROTAC characteristics, and its bifunctional nature allows for versatile conjugation strategies. The provided protocols and data for HaloPROTAC-E serve as a practical guide for researchers aiming to utilize this linker in their own kinase degrader projects. By systematically applying these methodologies, scientists can efficiently synthesize and evaluate novel PROTACs for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Orgasynth [orgasynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of HO-PEG3-(CH2)6-Cl with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, HO-PEG3-(CH2)6-Cl, is a versatile tool in bioconjugation and drug development. It features a terminal hydroxyl group and a hexyl chloride moiety, separated by a flexible triethylene glycol (PEG3) spacer. This structure allows for the covalent attachment of amine-containing molecules through a nucleophilic substitution reaction, forming a stable secondary or tertiary amine linkage. The PEG spacer enhances the hydrophilicity and bioavailability of the resulting conjugate, making this linker particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]
The primary application of this linker involves the reaction of the terminal alkyl chloride with primary or secondary amine nucleophiles. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxyl group can be used for subsequent conjugation to other molecules or can remain unmodified to improve the overall properties of the conjugate.
Reaction Mechanism and Principles
The core reaction is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the chlorohexyl group. This is a concerted, single-step SN2 reaction where the carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-chlorine bond.[4][5]
The rate of this reaction is dependent on the concentration of both the this compound linker and the amine nucleophile. Several factors influence the reaction's efficiency, including the nucleophilicity of the amine, the choice of solvent, the reaction temperature, and the presence of a base. Primary amines are generally more reactive than secondary amines due to less steric hindrance.[6]
Applications in Drug Development
The ability to link molecules to amine residues is fundamental in creating advanced therapeutics. The this compound linker is particularly useful in:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to the lysine (B10760008) residues of a monoclonal antibody. The PEG component can improve the pharmacokinetic profile of the ADC.
-
PROTACs: This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG and alkyl chain are critical for the formation of a stable and productive ternary complex required for protein degradation.[1][7]
-
Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for various research applications.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with primary and secondary amine nucleophiles. These values are intended as a starting point and may require optimization for specific substrates.
Table 1: Reaction Parameters for Conjugation of this compound with a Primary Amine
| Parameter | Recommended Value | Notes |
| Molar Ratio (Amine:PEG-Cl) | 1:1 to 1:1.5 | A slight excess of the PEG linker can drive the reaction to completion. |
| Solvent | DMF, DMSO, Acetonitrile | Aprotic polar solvents are preferred for SN2 reactions. |
| Base | DIPEA, Triethylamine | 2-3 equivalents are typically used to neutralize the HCl byproduct. |
| Temperature | Room Temperature to 60 °C | Heating can increase the reaction rate, but may lead to side reactions. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 85% | Highly dependent on the amine substrate and purification method. |
Table 2: Reaction Parameters for Conjugation of this compound with a Secondary Amine
| Parameter | Recommended Value | Notes |
| Molar Ratio (Amine:PEG-Cl) | 1:1.2 to 1:2 | A larger excess of the PEG linker may be needed due to lower reactivity. |
| Solvent | DMF, DMSO | |
| Base | DIPEA, Triethylamine | 2-3 equivalents. |
| Temperature | 50 - 80 °C | Higher temperatures are often required compared to primary amines. |
| Reaction Time | 24 - 72 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 40 - 70% | Generally lower than with primary amines due to increased steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes a general method for the conjugation of a primary amine-containing molecule to this compound.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Purification system (e.g., preparative HPLC, flash chromatography)
Procedure:
-
Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2-3 equivalents) to the solution.
-
Add a solution of this compound (1.2 equivalents) in a minimal amount of the same solvent.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-48 hours).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC or flash chromatography on silica (B1680970) gel to isolate the desired conjugate.
Protocol 2: Purification of the Amine-PEG Conjugate
The purification of the final conjugate is crucial to remove unreacted starting materials, excess PEG linker, and byproducts.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a powerful technique for achieving high purity.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the product. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
Method 2: Size-Exclusion Chromatography (SEC)
SEC is suitable when the molecular weight of the conjugate is significantly larger than the unreacted PEG linker.[]
Method 3: Solid-Phase Extraction (SPE)
SPE can be used for rapid cleanup, especially for small-scale reactions. Mixed-mode or reversed-phase cartridges can be employed depending on the properties of the conjugate.[9]
Mandatory Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of HO-PEG3-(CH2)6-Cl into a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The rational design of these heterobifunctional molecules, which consist of a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, is crucial for their efficacy. The linker itself is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the key ternary complex formed between the target protein and the E3 ligase.[3][4] This document provides a detailed guide for the incorporation of the bifunctional linker, HO-PEG3-(CH2)6-Cl, into a PROTAC, leveraging the distinct reactivity of its terminal hydroxyl and chloro groups for sequential conjugation.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs function by acting as a molecular bridge between a protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[7]
The linker connecting the two ligands is not merely a spacer but plays a pivotal role in determining the PROTAC's biological activity. Polyethylene glycol (PEG) and alkyl chains are among the most common motifs used in linker design.[7] PEG units can enhance the aqueous solubility and cell permeability of the PROTAC molecule, which is often a challenge for these relatively large molecules.[3] The alkyl chain component provides a degree of hydrophobicity and conformational rigidity. The overall length and composition of the linker are critical for optimizing the geometry of the ternary complex to ensure efficient ubiquitination.[1]
The linker this compound offers two distinct reactive handles: a primary alcohol and a primary alkyl chloride. This allows for a modular and directional synthetic strategy. The alkyl chloride is susceptible to nucleophilic substitution, for instance by a phenol (B47542) or an amine on one of the ligands, while the hydroxyl group can be activated or converted into other functional groups for reaction with the second ligand.
PROTAC Signaling Pathway and Experimental Workflow
The general mechanism of action of a PROTAC is depicted in the signaling pathway diagram below. The experimental workflow for synthesizing a PROTAC using the this compound linker follows a logical, stepwise progression.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC using the this compound linker. This guide assumes the use of a phenolic hydroxyl group on one ligand (Ligand-OH, e.g., a VHL ligand) and an amine on the second ligand (Ligand-NH2, e.g., a CRBN ligand or a target protein ligand).
Protocol 1: First Conjugation - Synthesis of Ligand-O-PEG3-(CH2)6-OH Intermediate
This protocol describes the reaction of a phenolic hydroxyl group with the chloroalkane terminus of the linker via a Williamson ether synthesis.
Materials:
-
Ligand with a phenolic hydroxyl group (Ligand-OH) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for flash column chromatography
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of Ligand-OH (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Ligand-O-PEG3-(CH2)6-OH intermediate.
Protocol 2: Activation of the Hydroxyl Group - Synthesis of the Tosylated Intermediate
This protocol details the activation of the terminal hydroxyl group of the intermediate by converting it to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
Ligand-O-PEG3-(CH2)6-OH intermediate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve the Ligand-O-PEG3-(CH2)6-OH intermediate (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (Ligand-O-PEG3-(CH2)6-OTs).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude tosylated intermediate is often used in the next step without further purification.
Protocol 3: Second Conjugation and Final PROTAC Synthesis
This protocol describes the final step where the tosylated intermediate reacts with an amine-containing ligand to form the final PROTAC.
Materials:
-
Crude Ligand-O-PEG3-(CH2)6-OTs intermediate (1.0 eq)
-
Amine-containing ligand (Ligand-NH2) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the crude tosylated intermediate and the Ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60-80 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative reversed-phase HPLC to yield the final PROTAC molecule.
Purification and Characterization
Purification:
-
Flash Column Chromatography: Used for the purification of the initial intermediate. A typical mobile phase would be a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane.
-
Preparative Reversed-Phase HPLC (RP-HPLC): The method of choice for the final purification of the highly polar PROTAC molecule. A C18 column with a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) is commonly used.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final PROTAC, ensuring that all components (both ligands and the linker) are present and correctly connected.
| Technique | Expected Outcome |
| LC-MS | Correct mass for the desired product. |
| ¹H NMR | Peaks corresponding to the warhead, linker, and E3 ligase ligand. |
| ¹³C NMR | Peaks corresponding to the warhead, linker, and E3 ligase ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
Data Presentation: Representative Biological Activity of PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for PROTACs with PEG-alkyl linkers to illustrate the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on BRD4 Degradation [7]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| Analog 1 | BRD4 | CRBN | Short PEG-Alkyl | >5000 | ~50 |
| Analog 2 | BRD4 | CRBN | Medium PEG-Alkyl | ~25 | >90 |
| Analog 3 | BRD4 | CRBN | Long PEG-Alkyl | >5000 | ~60 |
Table 2: Effect of Linker Length on TBK1 Degradation [7]
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Analog A | TBK1 | VHL | < 12 | No degradation | N/A |
| Analog B | TBK1 | VHL | 21 | 3 | 96 |
| Analog C | TBK1 | VHL | 29 | 292 | 76 |
Biological Evaluation: Western Blot for Protein Degradation
The most common method to assess the activity of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.
Protocol 4: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein and a loading control antibody.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 and Dmax values can be determined.
Conclusion
The bifunctional linker this compound provides a versatile platform for the modular synthesis of PROTACs. By leveraging the differential reactivity of the terminal hydroxyl and chloro groups, researchers can systematically assemble these complex molecules. The protocols outlined in this document provide a comprehensive guide for the chemical synthesis, purification, characterization, and biological evaluation of PROTACs incorporating this linker. Careful optimization of the synthetic steps and rigorous biological assessment are crucial for the development of potent and selective protein degraders.
References
Application of HO-PEG3-(CH2)6-Cl in the Development of Degraders for Neurodegenerative Diseases
Abstract
The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a promising therapeutic strategy for neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins. The linker component of a PROTAC is a critical determinant of its efficacy. This document provides detailed application notes and protocols for the use of the specific linker, HO-PEG3-(CH2)6-Cl, in the synthesis and evaluation of protein degraders relevant to neurodegenerative disease research. The protocols and data are primarily based on the well-characterized degrader, HaloPROTAC-E, which utilizes this linker to induce the degradation of HaloTag fusion proteins. This system serves as a powerful tool for validating the degradation of specific neurodegenerative disease-associated proteins by tagging them with HaloTag.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's length, flexibility, and chemical properties are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.
The linker this compound is a bifunctional molecule featuring a hydroxyl group and a chloroalkane. The polyethylene (B3416737) glycol (PEG) and alkyl chain composition of this linker provides a balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC. This linker has been successfully employed in the synthesis of HaloPROTAC-E, a potent degrader of HaloTag fusion proteins.[1][2] The HaloTag system allows for the specific degradation of any protein of interest that has been genetically fused with the HaloTag protein, making it an invaluable tool for target validation in various diseases, including neurodegenerative disorders. By tagging proteins such as Tau, alpha-synuclein, or huntingtin with HaloTag, researchers can utilize degraders like HaloPROTAC-E to study the consequences of their removal in relevant cellular models.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized with the this compound linker, such as HaloPROTAC-E, involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome. In the case of HaloPROTAC-E, the chloroalkane end of the linker covalently binds to the HaloTag portion of a fusion protein, while the other end of the PROTAC is attached to a ligand that recruits an E3 ligase, such as the Von Hippel-Lindau (VHL) E3 ligase.
Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes the performance of HaloPROTAC-E, which incorporates the this compound linker, in degrading Halo-tagged proteins.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | [3] |
| HaloPROTAC-E | VPS34-Halo | HEK293 | 3 - 10 | ~95 | [3] |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 | 90 | [4] |
Experimental Protocols
The following protocols are adapted from studies utilizing HaloPROTACs and provide a framework for the synthesis and evaluation of degraders for neurodegenerative disease research using the this compound linker.
Protocol 1: Synthesis of a Generic PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC where the this compound linker connects a warhead for the protein of interest (POI) and a ligand for an E3 ligase. For a HaloPROTAC, the "warhead" is the chloroalkane moiety of the linker itself. The example below describes the attachment of an E3 ligase ligand to the hydroxyl group of the linker.
Materials:
-
This compound
-
E3 ligase ligand (e.g., a VHL or CRBN ligand with a nucleophilic group)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM) and dimethylformamide (DMF)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Activation of the Hydroxyl Group: a. Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon). b. Cool the solution to 0 °C. c. Add MsCl (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated linker.
-
Coupling with E3 Ligase Ligand: a. Dissolve the mesylated linker (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add a base such as potassium carbonate or DIPEA (2.0 eq). c. Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight. d. Monitor the reaction for the formation of the final PROTAC product by LC-MS.
-
Purification: a. Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. c. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Protocol 2: Cell Culture and Treatment for Protein Degradation Assay
This protocol describes how to treat cells expressing a Halo-tagged neurodegenerative protein with a PROTAC synthesized using the this compound linker.
Materials:
-
Mammalian cell line expressing the HaloTag-POI fusion protein (e.g., SH-SY5Y cells expressing Halo-Tau)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting. b. Incubate the cells overnight at 37 °C in a humidified incubator with 5% CO2 to allow for attachment.
-
PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. b. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. c. Aspirate the medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle. d. Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: a. After incubation, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris. f. Collect the supernatant containing the protein lysate for downstream analysis.
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol is for quantifying the degradation of the target protein by Western blotting.[1]
Materials:
-
Protein lysate from Protocol 2
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-Tau) or anti-HaloTag antibody
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95 °C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Incubate the membrane with the primary antibody against the loading control and the corresponding secondary antibody.
-
Detection and Analysis: a. Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The linker this compound is a valuable and versatile building block for the synthesis of PROTACs aimed at inducing the degradation of proteins implicated in neurodegenerative diseases. Its successful use in the potent degrader HaloPROTAC-E demonstrates its utility in facilitating the formation of an effective ternary complex. The provided protocols for synthesis and cellular evaluation offer a comprehensive guide for researchers to apply this linker in the development of novel degraders. By combining the power of the HaloTag system with the principles of targeted protein degradation, this linker can be instrumental in the validation and study of new therapeutic targets for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of HO-PEG3-(CH2)6-Cl in Oncology Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The hetero-bifunctional molecule, HO-PEG3-(CH2)6-Cl, serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology. This linker, characterized by a hydroxyl (HO) group at one end and a chloro-hexane (-(CH2)6-Cl) moiety at the other, connected by a flexible tri-polyethylene glycol (PEG3) chain, is instrumental in the construction of PROTACs designed to hijack the cell's natural protein degradation machinery to eliminate cancer-causing proteins.
The primary application of this compound is in providing the skeletal framework for connecting a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The PEG3 component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which is a common challenge for these relatively large molecules. The hydroxyl group offers a versatile handle for chemical modification and attachment to an E3 ligase ligand, while the chloro-hexane group can be utilized to covalently bind to specific protein tags, such as the HaloTag, enabling the targeted degradation of virtually any protein that can be fused with this tag.
A notable example of a PROTAC synthesized using a derivative of this linker is HaloPROTAC-E (HY-145752) .[1][2][3] In this application, the chloro-hexane moiety of the linker covalently binds to the HaloTag, which can be genetically fused to a target protein. The other end of the PROTAC is functionalized with a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This tripartite complex formation—target protein-HaloTag, HaloPROTAC-E, and VHL E3 ligase—triggers the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The HaloPROTAC system, empowered by linkers derived from this compound, offers a powerful and versatile platform for target validation in oncology. By fusing the HaloTag to a protein of interest, researchers can rapidly assess the functional consequences of its degradation in cancer cells, thereby validating novel drug targets without the need for developing a specific binder for the endogenous protein.
HaloPROTAC-E has been successfully employed to induce the degradation of Halo-tagged endoplasmic reticulum-localized proteins, such as SGK3 (Serum/Glucocorticoid-Regulated Kinase 3) and VPS34 (Vacuolar Protein Sorting 34) , both of which are implicated in cancer signaling pathways.[2][5] The degradation of these kinases by HaloPROTAC-E has been shown to inhibit downstream signaling events, such as the phosphorylation of NDRG1, a substrate of SGK3, and to disrupt autophagy, a process in which VPS34 plays a critical role.[5]
Data Presentation
The efficacy of HaloPROTAC-E, synthesized using a linker derived from this compound, in degrading its target proteins is summarized in the table below.
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Key Findings | Reference |
| HaloPROTAC-E (HY-145752) | Halo-tagged SGK3, Halo-tagged VPS34 | VHL | HEK293 | 3-10 | ~95 | Rapid and reversible degradation of target proteins. Inhibition of downstream SGK3 signaling. Selective degradation of the Halo-tagged VPS34 complex. | [2][5] |
Experimental Protocols
Synthesis of a HaloPROTAC using a this compound derived linker
This protocol provides a general workflow for the synthesis of a HaloPROTAC. The synthesis of HaloPROTAC-E involves the conjugation of a VHL ligand to the this compound linker.
Materials:
-
This compound
-
VHL Ligand (e.g., a derivative of VH032)
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Activation of VHL Ligand: The carboxylic acid group on the VHL ligand is activated using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Coupling Reaction: The activated VHL ligand is then reacted with the hydroxyl group of this compound. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the final HaloPROTAC.
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture and Treatment
Materials:
-
HEK293 cells stably expressing the Halo-tagged protein of interest (e.g., Halo-SGK3 or Halo-VPS34)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
HaloPROTAC-E (HY-145752)
-
DMSO (for stock solution preparation)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a stock solution of HaloPROTAC-E in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, replace the growth medium with the medium containing different concentrations of HaloPROTAC-E or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
Western Blotting for Protein Degradation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HaloTag, anti-SGK3, anti-VPS34, anti-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the appropriate primary antibodies overnight at 4°C. The next day, wash the membrane and incubate it with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
Materials:
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in opaque-walled plates and treat them with a range of concentrations of HaloPROTAC-E as described above.
-
Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells.
Visualizations
References
- 1. This compound | Orgasynth [orgasynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Applications with Derivatives of HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging a Versatile PEG Linker for Advanced Bioconjugation
The molecule HO-PEG3-(CH2)6-Cl is a bifunctional linker featuring a terminal hydroxyl group, a flexible triethylene glycol (PEG3) spacer, and a hexyl chloride chain. While not intrinsically reactive in click chemistry, its functional handles serve as ideal starting points for chemical modification, transforming it into a powerful tool for bioconjugation. The PEG3 moiety enhances the hydrophilicity and bioavailability of conjugates, making it highly valuable in drug development.[1]
This document provides detailed protocols for derivatizing this compound into azide- and alkyne-functionalized reagents. It further outlines their application in two cutting-edge areas of therapeutic development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), utilizing the precision and efficiency of click chemistry.[2][3] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers rapid, specific, and high-yielding reactions for covalently linking molecular components in complex biological environments.[4][5]
Derivatization of this compound for Click Chemistry
To be used in click chemistry, the terminal hydroxyl or chloro group of the parent molecule must be converted into an azide (B81097) or a terminal alkyne. The hydroxyl group is a versatile starting point for introducing these functionalities.
Logical Workflow for Linker Derivatization
The following diagram illustrates the synthetic pathways to convert the precursor molecule into click-ready reagents.
Caption: Synthetic routes for functionalizing this compound.
Protocol 2.1: Synthesis of Azido-PEG3-(CH2)6-Cl via Hydroxyl Activation
This protocol details the conversion of the hydroxyl group to an azide, a key functional group for click chemistry. The process involves a two-step reaction sequence: mesylation of the alcohol followed by nucleophilic substitution with sodium azide.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium Azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stirring plate
-
Round bottom flasks and standard glassware
-
Ice bath
Procedure:
Step 1: Mesylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert argon atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate, MsO-PEG3-(CH2)6-Cl. Do not store; use immediately in the next step.
Step 2: Azide Substitution
-
Dissolve the crude mesylate intermediate from Step 1 in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir overnight under an inert atmosphere.[6]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic mixture extensively with water (3-4 times) to remove DMF and excess sodium azide, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, N3-PEG3-(CH2)6-Cl, using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) to obtain the pure azide-functionalized linker.
Application Note: Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7] The linker connecting the antibody and the drug is critical for the ADC's stability and efficacy. Derivatives of this compound can be used to create a hydrophilic linker system, improving the pharmacokinetic properties of the final ADC.[1]
Experimental Workflow: ADC Synthesis via CuAAC
The diagram below outlines the workflow for constructing an ADC using a copper-catalyzed click reaction.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Protocol 3.1: CuAAC Ligation for Antibody-Drug Conjugation
This protocol describes a general method for conjugating an alkyne-modified cytotoxic drug to an azide-functionalized antibody using a PEG linker. It assumes the antibody has been pre-functionalized with an azide group.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized cytotoxic drug
-
N3-PEG3-(CH2)6-Cl (or its alkyne derivative if the drug is an azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)[8]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)[8]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[8]
-
DMSO or other suitable organic solvent for the drug
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate. A few minutes before the reaction, prepare the copper catalyst complex by mixing CuSO4 and THPTA solutions at a 1:2 or 1:5 molar ratio.[3][8]
-
Drug-Linker Conjugation (if needed): If not already assembled, first conjugate the alkyne-drug to the azide-linker via CuAAC in a separate reaction vessel, followed by purification (e.g., HPLC).
-
Antibody Reaction Setup: In a microcentrifuge tube, add the azide-functionalized antibody solution.
-
Add Drug-Linker: Add the alkyne-modified drug-linker construct to the antibody solution. A typical molar excess of the drug-linker is 5-10 equivalents relative to the antibody.
-
Add Catalyst: Add the pre-mixed THPTA/CuSO4 catalyst solution to the reaction mixture. The final copper concentration should be in the range of 0.1-1 mM.
-
Initiate Reaction: Start the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.[3]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.[4]
-
Purification: Upon completion, purify the resulting ADC from excess reagents and catalyst using Size-Exclusion Chromatography (SEC) or dialysis.[4]
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).
Quantitative Data: Comparison of Click Chemistry Methods
The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biomolecules to copper.[4]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k ≈ 0.1 - 10 M⁻¹s⁻¹) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for live cells |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Primary Use Case | In vitro conjugation, material science | In vivo and live-cell labeling, sensitive biomolecules |
Table adapted from comparative analyses of click chemistry modalities.[4]
Application Note: PROTAC Synthesis for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The linker is a critical component, as its length and composition dictate the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase. PEG3-containing linkers are often used to ensure sufficient length and solubility.[3]
Mechanism of Action: PROTAC-Mediated Degradation
The following diagram illustrates the catalytic cycle of a PROTAC.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. medchemexpress.com [medchemexpress.com]
Solid-Phase Synthesis of PROTACs Utilizing an HO-PEG3-(CH2)6-Cl Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
Solid-phase synthesis offers significant advantages for the construction of PROTACs, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to parallel synthesis for the rapid generation of PROTAC libraries. This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing the hydrophilic HO-PEG3-(CH2)6-Cl linker. This linker offers a desirable combination of flexibility and length, potentially enhancing the aqueous solubility of the final PROTAC.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using the this compound linker can be performed on a suitable solid support, such as Rink Amide resin, which allows for the generation of a C-terminally amidated PROTAC upon cleavage. The general workflow involves the sequential attachment of the E3 ligase ligand, the linker, and the POI ligand to the resin, followed by cleavage and purification.
Caption: General workflow for solid-phase PROTAC synthesis.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length and composition of the linker are critical for the efficacy of a PROTAC. Optimization of the linker is often required to achieve potent and selective degradation of the target protein. The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on the degradation of different target proteins. While specific data for the this compound linker is not presented, these tables highlight the general principle of linker-dependent activity.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Analog 1 | CRBN | Short PEG | >5000 | ~50 | H661 |
| Analog 2 | CRBN | Medium PEG | ~25 | >90 | Various |
| Analog 3 | CRBN | Long PEG | >5000 | ~60 | H661 |
Finding: For certain BRD4 degraders that recruit CRBN, an intermediate PEG linker length can be optimal for potent degradation, while both shorter and longer linkers may impede the formation of a productive ternary complex.
Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker (Atoms) | E3 Ligase | DC50 (nM) | Dmax (%) |
| 12 | VHL | >1000 | <20 |
| 16 | VHL | ~50 | >90 |
| 20 | VHL | ~250 | ~60 |
Finding: A 16-atom linker was found to be optimal for ERα degradation in one study, with both shorter and longer linkers demonstrating reduced efficacy.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound Linker
This protocol describes a representative procedure for the synthesis of a PROTAC on Rink Amide resin, with the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) attached first, followed by the this compound linker, and finally the POI ligand (e.g., a JQ1 derivative).
Materials:
-
Rink Amide resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Pomalidomide-COOH (or other suitable E3 ligase ligand with a carboxylic acid handle)
-
This compound
-
JQ1-COOH (or other suitable POI ligand with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (1 eq) in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake at room temperature for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
E3 Ligase Ligand Coupling:
-
In a separate vial, dissolve the E3 ligase ligand-COOH (e.g., Pomalidomide-COOH, 2 eq) and HATU (1.95 eq) in DMF.
-
Add DIPEA (4 eq) and pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Linker Attachment:
-
In a separate vial, dissolve this compound (3 eq) and a suitable coupling agent (e.g., DIC/HOBt or HATU/DIPEA) in DMF.
-
Add the solution to the resin.
-
Shake at room temperature overnight.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
POI Ligand Coupling:
-
In a separate vial, dissolve the POI ligand-COOH (e.g., JQ1-COOH, 2 eq) and HATU (1.95 eq) in DMF.
-
Add DIPEA (4 eq) and pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail and DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the solid and decant the ether.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/water).
-
Purify the PROTAC by reverse-phase preparative HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol is a standard method to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Relevant human cell line (e.g., expressing the POI)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Application Notes and Protocols for Evaluating PROTACs Utilizing an HO-PEG3-(CH2)6-Cl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] The HO-PEG3-(CH2)6-Cl linker is a commonly used building block in PROTAC synthesis, often incorporated to provide appropriate length and flexibility for optimal ternary complex formation.[4][5][6] For instance, it is utilized in the synthesis of HaloPROTAC-E.[4][5]
These application notes provide detailed protocols for essential cell-based assays to characterize and evaluate the efficacy of PROTACs synthesized with an this compound linker.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][7] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled to induce further degradation.[7][8]
Caption: PROTAC-mediated protein degradation pathway.
Application Note 1: Quantitative Assessment of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[7] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[7]
Caption: Western blot experimental workflow.
Protocol 1.1: Western Blot Analysis
Materials:
-
Cells expressing the protein of interest
-
PROTAC with this compound linker
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., logarithmic dilutions from 1 nM to 10,000 nM) for a predetermined time (e.g., 2-24 hours).[9] Include a vehicle control (e.g., DMSO ≤ 0.1% v/v).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7][9]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
-
Data Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the target protein band intensity to the loading control band intensity.[9]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[9]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Data Presentation: Target Protein Degradation Parameters
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 95 |
| 10000 | 96 |
| DC50 (nM) | ~12 |
| Dmax (%) | 96 |
Application Note 2: Visualization of Target Protein Reduction by Immunofluorescence
Immunofluorescence (IF) provides a qualitative or semi-quantitative method to visualize the reduction of a target protein within the cellular context.[10][11]
Protocol 2.1: Immunofluorescence Staining
Materials:
-
Cells seeded on coverslips in a multi-well plate
-
PROTAC with this compound linker
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with the desired concentration of the PROTAC (and a vehicle control) for the optimal degradation time determined by Western blot.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking solution for 1 hour.[12]
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the fluorescence intensity of the target protein in treated versus control cells.
-
Data Presentation: Summary of Immunofluorescence Results
| Treatment | Target Protein Staining | Nuclear Staining (DAPI) | Observation |
| Vehicle Control | Strong, localized signal | Blue | High levels of target protein expression |
| PROTAC (at DC50) | Reduced signal intensity | Blue | Significant reduction in target protein |
| PROTAC (at Dmax) | Minimal to no signal | Blue | Near-complete degradation of target protein |
Application Note 3: Evaluation of Cellular Viability
It is crucial to assess the cytotoxic or anti-proliferative effects of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[13][14][15]
Protocol 3.1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells of interest
-
PROTAC with this compound linker
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density.
-
Incubate overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).[16] Include a vehicle control.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Data Presentation: Cellular Viability (IC50)
| PROTAC Concentration (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 10 | 98 |
| 100 | 95 |
| 1000 | 80 |
| 10000 | 55 |
| 100000 | 20 |
| IC50 (nM) | ~15000 |
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively evaluate the performance of PROTACs incorporating the this compound linker, leading to a comprehensive understanding of their degradation efficiency, mechanism of action, and potential cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Orgasynth [orgasynth.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: HO-PEG3-(CH2)6-Cl Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the conjugation of HO-PEG3-(CH2)6-Cl to their molecules of interest, particularly those containing nucleophilic functional groups such as amines, thiols, or hydroxyls.
Troubleshooting Guide: Low Conjugation Yield
Low yield in your this compound conjugation reaction can be attributed to several factors, ranging from reaction conditions to reagent quality. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am observing a very low yield for my conjugation reaction with this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in PEGylation reactions. The conjugation of this compound proceeds via a nucleophilic substitution reaction, likely an SN2 mechanism, where a nucleophile on your molecule of interest attacks the carbon atom attached to the chlorine, displacing the chloride ion. The efficiency of this reaction is sensitive to several parameters. Below is a step-by-step guide to troubleshoot the problem.
Reaction Conditions
Inadequate reaction conditions are the most frequent cause of low conjugation yield.
-
Solvent Selection: The choice of solvent is critical. For a successful SN2 reaction, a polar aprotic solvent is generally preferred as it can dissolve the reactants but does not solvate the nucleophile as strongly as a polar protic solvent, thus not blunting its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN).
-
Troubleshooting: If you are using a protic solvent (e.g., water, ethanol), consider switching to a polar aprotic solvent. In some cases, using polyethylene (B3416737) glycol (PEG) itself as the reaction medium has been shown to promote nucleophilic substitution of alkyl halides, leading to high yields at room temperature.[1][2]
-
-
Base: The presence of a non-nucleophilic base is often necessary, especially when conjugating to primary or secondary amines. The base neutralizes the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.
-
Recommended Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃).
-
Troubleshooting: If you are not using a base, or are using a nucleophilic base that can compete in the reaction, switch to a non-nucleophilic one. The pKa of the base should be high enough to deprotonate the conjugate acid of the leaving group and the protonated nucleophile.
-
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions, such as elimination, or degradation of sensitive molecules.
-
Recommended Temperature Range: Room temperature to 50°C.
-
Troubleshooting: Start the reaction at room temperature. If the yield is still low after an extended period, you can try gradually increasing the temperature. Monitor the reaction for the formation of byproducts.
-
-
Reaction Time: Nucleophilic substitution reactions with alkyl chlorides can be slow.
-
Recommended Reaction Time: 12-48 hours.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider the other factors in this guide before simply extending the reaction time indefinitely.
-
Reagent Quality and Stoichiometry
The purity of your reactants and their molar ratio significantly impact the reaction outcome.
-
Reagent Purity: The this compound linker should be of high purity and stored under appropriate conditions (cool and dry) to prevent degradation. The nucleophilic substrate should also be pure.
-
Molar Ratio: The stoichiometry of the reactants plays a crucial role.
-
Recommendation: A molar excess (1.5 to 5 equivalents) of the this compound linker is often used to drive the reaction to completion, especially if the nucleophilic substrate is valuable.[3]
-
Troubleshooting: If you are using a 1:1 molar ratio, try increasing the excess of the PEG linker.
-
Purification Method
Inefficient purification can lead to a perceived low yield due to product loss.
-
Common Issues: Unreacted PEG linkers can be difficult to separate from the desired conjugate due to similar solubility profiles.
-
Recommended Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating molecules based on hydrophobicity.[4]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. This is particularly useful for separating the larger PEGylated product from smaller unreacted molecules.[5]
-
Ion Exchange Chromatography (IEX): Can be used if the charge of the conjugated product differs significantly from the starting materials.
-
-
Troubleshooting: If you are using precipitation or dialysis, you may be losing a significant portion of your product. Consider switching to a chromatographic purification method for better resolution and recovery.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and their expected impact on the yield of PEG-alkyl halide conjugations. Note that optimal conditions will vary depending on the specific nucleophile.
| Parameter | Condition | Expected Yield | Remarks |
| Solvent | DMF, DMSO | High | Polar aprotic solvents are generally preferred for SN2 reactions. |
| PEG 400 | High | Can act as both solvent and phase-transfer catalyst.[1][2] | |
| Water, Ethanol | Low to Moderate | Protic solvents can solvate and deactivate the nucleophile. | |
| Base | DIPEA, TEA | High | Non-nucleophilic bases prevent protonation of the nucleophile. |
| No Base | Low | Reaction can be inhibited by the formation of HCl. | |
| Temperature | Room Temperature | Moderate to High | Minimizes side reactions. |
| 50-70°C | Potentially Higher | May increase reaction rate but also risk of byproducts. | |
| Molar Ratio (PEG:Nucleophile) | 1:1 | Moderate | May result in incomplete conversion of the nucleophile. |
| 3:1 | High | Drives the reaction towards the product.[3] | |
| Reaction Time | < 12 hours | Low to Moderate | Reaction may not have reached completion. |
| 24-48 hours | High | Allows sufficient time for the reaction to proceed.[6] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific substrate.
-
Dissolve the Amine-Containing Molecule: Dissolve your molecule containing a primary amine in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add Base: Add 3 equivalents of a non-nucleophilic base such as DIPEA to the solution.
-
Add PEG Linker: Add 1.5 to 3 equivalents of this compound to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS or TLC.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate chromatographic method such as RP-HPLC or SEC.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Conjugation Reaction Pathway
Caption: SN2 reaction pathway for the conjugation of this compound to a primary amine.
Frequently Asked Questions (FAQs)
Q1: Can I perform this conjugation in an aqueous buffer?
While some PEGylations are performed in aqueous buffers, the reaction of an alkyl chloride is generally slower in water due to the solvation of the nucleophile. For better yields, anhydrous polar aprotic solvents like DMF or DMSO are recommended. If your substrate is only soluble in water, you may need to explore co-solvent systems or phase-transfer catalysis.
Q2: My molecule contains both an amine and a thiol group. Which one will react?
Thiols are generally more nucleophilic than amines and will react preferentially with the alkyl chloride. If you wish to target the amine, you may need to protect the thiol group before the conjugation reaction and deprotect it afterward.
Q3: Is the hydroxyl group on the PEG linker reactive?
The terminal hydroxyl group on the this compound linker is a poor nucleophile compared to amines or thiols and is unlikely to interfere with the conjugation reaction under typical conditions. It is available for subsequent modification if desired.
Q4: How can I confirm that the conjugation was successful?
You can use several analytical techniques to confirm the formation of the conjugate:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the appearance of new signals corresponding to the conjugated product and the disappearance of the starting material signals.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the starting materials is indicative of product formation.
Q5: What are the potential side reactions?
The main potential side reaction is an elimination reaction (E2), which would lead to the formation of an alkene at the end of the hexyl chain. This is more likely to occur at higher temperatures and with sterically hindered bases. Using a non-nucleophilic, moderately strong base at room temperature can help to minimize this side reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
side reactions of chloroalkane PEG linkers
Welcome to the Technical Support Center for Chloroalkane PEG Linkers.
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of chloroalkane PEG linkers in their experiments. Here, you will find detailed information on potential side reactions, strategies to minimize them, and protocols for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with chloroalkane PEG linkers?
A1: The main side reactions involving the chloroalkane functional group are nucleophilic substitution (primarily hydrolysis) and elimination (dehydrohalogenation).[1][2] The polyethylene (B3416737) glycol (PEG) chain itself is generally stable, but the reactive chloroalkane end-group can be susceptible to these unintended reactions under certain experimental conditions.[3]
-
Hydrolysis: The chloroalkane group can react with water or hydroxide (B78521) ions, replacing the chlorine atom with a hydroxyl group (-OH).[1] This converts the reactive linker into an unreactive alcohol-terminated PEG, which will not conjugate to your target molecule (e.g., a HaloTag protein). This reaction is typically slow but can be accelerated by heat or basic pH.[4]
-
Elimination: In the presence of a base, the chloroalkane can undergo an elimination reaction, where a hydrogen atom from an adjacent carbon and the chlorine atom are removed to form a double bond (an alkene).[2][5] This results in an unreactive PEG-alkene side product. This pathway is favored by strong bases, high temperatures, and the use of alcoholic solvents.[6][7]
Q2: How do pH and temperature influence the stability of my chloroalkane linker?
A2: Both pH and temperature are critical factors.
-
pH: Basic conditions (high pH) significantly promote both hydrolysis and elimination reactions.[3][7] The hydroxide ion (OH⁻) can act as a nucleophile, leading to hydrolysis, or as a base, causing elimination.[2][8] While most PEG linkers are designed for stability at physiological pH (~7.4), prolonged exposure to even mildly basic conditions can lead to degradation.[3] Acidic conditions can also catalyze hydrolysis, though typically to a lesser extent than basic conditions for chloroalkanes.[3]
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and elimination reactions.[4][6] To maintain the integrity of the linker, it is recommended to perform conjugation reactions at controlled, and if possible, lower temperatures and to store the linker according to the manufacturer's instructions.
Q3: My conjugation efficiency is low. Could side reactions be the cause?
A3: Yes, low conjugation efficiency is a common problem that can be caused by the degradation of the chloroalkane linker. If a significant portion of your linker has undergone hydrolysis, it will be unable to react with its intended target. You may be observing a low yield of your final conjugate because the reactive starting material has been consumed by this side reaction. It is crucial to ensure your reaction buffer is free of nucleophilic contaminants and maintained at an appropriate pH.
Q4: I see an unexpected species in my HPLC/MS analysis. What might it be?
A4: Unexpected peaks in your analytical run often correspond to side products. Based on the known reactivity of chloroalkanes, these could be:
-
Hydrolyzed PEG Linker: A species with a mass corresponding to the replacement of -Cl (atomic mass ~35.5) with -OH (atomic mass ~17).
-
Elimination Product (PEG-Alkene): A species with a mass corresponding to the loss of HCl (molecular weight ~36.5) from your original linker.
-
Aggregates: PEGylation is known to improve the solubility of hydrophobic molecules, but aggregation can still occur, especially with highly hydrophobic payloads or if the PEG chain is too short.[9][10]
Q5: How can I minimize these side reactions during my experiments?
A5: To minimize side reactions, consider the following:
-
Control pH: Use well-buffered solutions and avoid pH extremes. For many bioconjugations, a pH range of 6.5-7.5 is optimal to balance reactivity with stability.[11]
-
Control Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.[6]
-
Choice of Solvent: Be aware that using an alcoholic solvent (like ethanol) in the presence of a base (like KOH or NaOH) strongly favors the elimination reaction pathway.[5][7]
-
Use Fresh Reagents: Prepare solutions fresh and use high-purity reagents to avoid contaminants that could initiate side reactions.
-
Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation, although hydrolysis and elimination are the more common concerns.[11]
Troubleshooting Guides
Problem 1: Low Yield of Final Conjugate
-
Possible Cause 1: Hydrolysis of Chloroalkane Linker.
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer. Ensure it is within the recommended range for your specific conjugation.
-
Analyze your stock chloroalkane PEG linker solution by HPLC-MS to confirm its purity and integrity before starting the conjugation.
-
Run the reaction at a lower temperature, if possible, to slow the rate of hydrolysis.[4]
-
Perform a qualitative test for linker hydrolysis (see Protocol 1).
-
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Troubleshooting Steps:
-
Accurately determine the concentration of your protein and linker solutions.
-
Optimize the molar ratio of linker-to-protein. A modest excess of the linker may be required, but a large excess can complicate purification.
-
-
Problem 2: Presence of Multiple Side Products in Analysis
-
Possible Cause 1: Elimination Reaction Occurring.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Non-Specific Binding or Aggregation.
-
Troubleshooting Steps:
-
Incorporate a hydrophilic PEG spacer to improve the solubility of the conjugate.[9][10]
-
Optimize purification methods. Size exclusion chromatography (SEC) is effective for removing aggregates.[10]
-
Analyze the sample by analytical SEC or dynamic light scattering (DLS) to confirm the presence of aggregates.
-
-
Data Presentation
Table 1: Relative Reactivity of Carbon-Halogen Bonds
This table illustrates the general trend in bond strength and the corresponding rate of hydrolysis for different halogenoalkanes. Chloroalkanes are relatively stable compared to bromoalkanes and iodoalkanes due to a stronger carbon-halogen bond.
| Carbon-Halogen Bond | Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis | Precipitate with AgNO₃ |
| C-I | ~240 | Fastest | Yellow |
| C-Br | ~280 | Intermediate | Cream |
| C-Cl | ~340 | Slow | White |
| C-F | ~485 | Very Slow / No Reaction | None (AgF is soluble) |
(Data compiled from sources discussing bond enthalpy and hydrolysis rates).[4][12]
Table 2: Factors Influencing Competition Between Hydrolysis and Elimination
| Factor | Favors Nucleophilic Substitution (Hydrolysis) | Favors Elimination |
| Structure | Primary Haloalkane > Secondary > Tertiary | Tertiary Haloalkane > Secondary > Primary[2][6] |
| Reagent | Weaker base, good nucleophile (e.g., H₂O, aqueous NaOH)[7] | Strong, bulky base (e.g., KOH in ethanol)[5][7] |
| Solvent | Polar, protic solvents (e.g., water) | Less polar solvents (e.g., ethanol)[7] |
| Temperature | Lower temperatures | Higher temperatures[6] |
Experimental Protocols
Protocol 1: Qualitative Analysis of Chloroalkane Linker Hydrolysis
This method uses acidified silver nitrate (B79036) to detect the presence of free chloride ions, which are a product of hydrolysis.[12]
Materials:
-
Chloroalkane PEG linker solution
-
Control solutions (e.g., 1-chlorobutane, 1-bromobutane, 1-iodobutane)
-
0.1 M Silver Nitrate (AgNO₃) solution, acidified with a few drops of dilute nitric acid (HNO₃)
-
Test tubes
Procedure:
-
In separate test tubes, add 1 mL of ethanol and a few drops of your chloroalkane PEG linker and each control haloalkane.
-
In another set of test tubes, place 1 mL of the acidified silver nitrate solution.
-
Place all test tubes in the water bath and allow them to reach thermal equilibrium (~5 minutes).[13]
-
Add the silver nitrate solution to each haloalkane solution simultaneously and start a timer.
-
Observe the test tubes for the formation of a precipitate. The time taken for the precipitate to appear is an indicator of the rate of hydrolysis.[4][12]
Expected Results:
-
Iodoalkane: A yellow precipitate (AgI) should form quickly.[13]
-
Bromoalkane: A cream precipitate (AgBr) should form at an intermediate rate.
-
Chloroalkane: A white precipitate (AgCl) will form slowly.[12][13] If your chloroalkane PEG linker solution rapidly forms a precipitate, it may indicate significant degradation/hydrolysis has already occurred.
Protocol 2: General Protocol for Monitoring a PEGylation Reaction by RP-HPLC
This protocol provides a general method for tracking the progress of a conjugation reaction. An analytical method using 2D-LC with charged aerosol detection may be required for precise quantification as PEG lacks a strong UV chromophore.[14][15]
Materials:
-
Reverse-Phase HPLC system with a UV detector
-
C4, C8, or C18 column suitable for protein/peptide separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction aliquots quenched at different time points (e.g., T=0, T=1h, T=4h, T=24h)
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).
-
Inject a small volume (e.g., 10-20 µL) of the T=0 aliquot.
-
Run a linear gradient to elute the components, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).
-
Identify the peaks corresponding to your starting protein/peptide and the unreacted chloroalkane PEG linker.
-
Inject subsequent time-point aliquots using the same method.
-
Monitor the decrease in the starting material peaks and the appearance and increase of a new, typically more retained, peak corresponding to your PEGylated product.
-
Side products like the hydrolyzed linker may also be visible as separate peaks.
Visualizations
Caption: Reaction pathways for a chloroalkane PEG linker.
Caption: Experimental workflow for troubleshooting low yield.
Caption: Decision tree for identifying unknown side products.
References
- 1. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 2. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. savemyexams.com [savemyexams.com]
- 7. organicmystery.com [organicmystery.com]
- 8. youtube.com [youtube.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. savemyexams.com [savemyexams.com]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: PEGylated PROTAC Aggregation
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot aggregation and solubility issues encountered during experiments with PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated PROTAC aggregating or precipitating? I thought PEG linkers were supposed to increase solubility.
A1: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to enhance hydrophilicity and aqueous solubility, the overall properties of a PROTAC molecule are complex.[1][2][3][4] Several factors can still contribute to poor solubility and aggregation:
-
High Lipophilicity: PROTACs are large, complex molecules often falling into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1][5] The inherent lipophilicity of the warhead (targeting the protein of interest) and the E3 ligase ligand can overpower the solubilizing effect of the PEG linker.[1][6]
-
Suboptimal Linker Length: A PEG linker that is too short may not provide a sufficient hydration shell to shield the hydrophobic regions of the molecule effectively.[6]
-
High Concentration: At high concentrations, PROTACs can self-associate and form aggregates, reducing the amount of soluble, active compound.[6] This is particularly relevant when diluting a high-concentration DMSO stock into an aqueous buffer.[1]
-
Compound Form: The solid-state properties, such as the crystalline nature of the PROTAC, can hinder its dissolution.[1]
Q2: How does the length of the PEG linker influence aggregation and other properties?
A2: The PEG linker length is a critical parameter that requires careful optimization to balance several key properties:
-
Solubility: Generally, increasing the number of PEG units improves the aqueous solubility of the PROTAC.[7]
-
Permeability: There is a complex trade-off between solubility and cell permeability. While hydrophilicity is beneficial, excessively long PEG chains can increase the molecular weight and polar surface area, which may hinder the PROTAC's ability to cross cell membranes.[1][7]
-
Degradation Efficacy: The linker's primary role is to bridge the target protein and the E3 ligase.[8] An optimal linker length is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). A linker that is too short can cause steric clashes, while one that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[7]
Q3: What is the "hook effect" and how does it relate to PROTAC concentration and aggregation?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at high concentrations.[9][10] At optimal concentrations, the PROTAC facilitates the formation of the productive ternary complex. However, at excessive concentrations, the PROTACs can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC:POI and PROTAC:E3 ligase).[10][11] This sequestration of components prevents the formation of the critical ternary complex, reducing degradation.[10][11][12] This effect can sometimes be exacerbated by aggregation at these higher concentrations.
Troubleshooting Guides
Issue 1: My PROTAC precipitates immediately upon dilution from a DMSO stock into an aqueous buffer.
| Possible Cause | Troubleshooting Steps & Solutions |
| Exceeding Kinetic Solubility Limit | 1. Determine the kinetic solubility limit of your PROTAC in the specific buffer using nephelometry or light scattering.[1][13] 2. Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer slowly and dropwise while vortexing or stirring vigorously. This prevents localized high concentrations that lead to immediate precipitation.[1][13] 3. Work at Lower Concentrations: If the assay allows, perform experiments at concentrations below the measured solubility limit.[1] |
| Poor Compound Dissolution | 1. Ensure Complete Initial Dissolution: Before dilution, ensure your PROTAC is fully dissolved in the DMSO stock. Use of sonication or gentle heating can aid dissolution.[13] 2. Use Co-solvents: If precipitation persists, consider the addition of a small percentage of a co-solvent to the final aqueous buffer, but verify its compatibility with your assay.[1] |
Issue 2: I observe poor or inconsistent protein degradation, which might be due to aggregation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Linker | 1. Synthesize a Linker Library: The most direct approach is to empirically test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to find the optimal balance of solubility and activity.[6][7] 2. Modify Linker Composition: Besides length, consider incorporating more rigid or polar elements into the linker to improve its properties.[7] |
| "Hook Effect" | 1. Perform a Broad Dose-Response: Test your PROTAC across a very wide concentration range (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response curve and identify if a hook effect is present.[7][10] The optimal degradation concentration may be much lower than anticipated. |
| Aggregation Over Time | 1. Characterize Aggregation State: Use analytical techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to directly measure the presence and extent of aggregates in your experimental samples.[14] 2. Formulation Strategies: For in vivo studies or challenging in vitro systems, consider advanced formulation strategies like creating amorphous solid dispersions (ASDs) to improve dissolution and prevent aggregation.[1][13] |
Data on PROTAC Properties
The following table provides an illustrative summary of how PEG linker length can influence the key physicochemical properties of a PROTAC. Actual values are highly dependent on the specific warhead and E3 ligase ligand.
| Property | Short PEG Linker (e.g., n=2-4) | Medium PEG Linker (e.g., n=5-8) | Long PEG Linker (e.g., n>8) |
| Aqueous Solubility | Lower | Moderate | Higher |
| Cell Permeability | Generally Higher | Often Optimal | Can be Lower |
| Lipophilicity (LogP) | Higher | Moderate | Lower |
| Molecular Weight | Lower | Moderate | Higher |
| Flexibility | Lower | Moderate | Higher |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay via Nephelometry
This protocol provides a general method for determining the concentration at which a PROTAC begins to precipitate from an aqueous solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.
-
Addition to Buffer: Dispense a small, fixed volume of each DMSO concentration (e.g., 2 µL) into wells of a clear-bottom 96-well plate. Then, add the aqueous buffer of interest (e.g., PBS) to each well to reach the final desired PROTAC concentrations (final DMSO concentration should be kept constant, typically ≤1%).[13]
-
Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours to allow for equilibration.[13]
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance readings at a wavelength where the compound does not absorb (e.g., 620 nm).[1]
-
Data Analysis: Plot the turbidity reading against the PROTAC concentration. The point at which a sharp increase in turbidity is observed indicates the kinetic solubility limit.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution, making it ideal for detecting aggregation.
-
Sample Preparation: Prepare the PROTAC sample in the desired buffer at the concentration used in your assay. The buffer must be filtered through a sub-micron filter (e.g., 0.22 µm or smaller) to remove dust and other contaminants.
-
Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature (e.g., 25°C).
-
Measurement: Place the cuvette with the sample into the DLS instrument. Allow the sample to equilibrate to the set temperature. Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution and the Polydispersity Index (PDI). A monomodal peak at a small hydrodynamic radius (e.g., 1-5 nm) with a low PDI (<0.2) suggests a homogenous, non-aggregated sample. The presence of larger species or a high PDI (>0.3) indicates the presence of aggregates.
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. marinbio.com [marinbio.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of PROTACs with Short PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with PROTACs, particularly concerning the enhancement of cell permeability using short polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for PROTACs?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, and they typically possess a high polar surface area.[1][2] These characteristics place them outside the conventional "Rule of Five" guidelines for orally bioavailable drugs, leading to poor passive diffusion across the lipophilic cell membrane.[3][4][5] For a PROTAC to be effective, it must first penetrate the cell to engage its intracellular target protein and an E3 ligase.[1]
Q2: How do short PEG linkers influence the cell permeability of PROTACs?
The impact of short PEG linkers on PROTAC cell permeability is multifaceted. While their hydrophilicity can improve solubility, a key factor for permeability, the relationship is not always straightforward.[][7][8] Flexible PEG linkers can enable the PROTAC to adopt a folded, more compact conformation, which can shield its polar surface area and facilitate passage through the cell membrane.[5][9] This phenomenon is often referred to as the "chameleon effect".[5][9] However, there is an optimal length, as excessively long PEG chains can negatively affect permeability.[7][9] Shorter linkers are generally associated with better permeability.[9][10][11]
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
The "chameleon effect" describes the capacity of a PROTAC to alter its conformation in response to its environment, a feature often facilitated by flexible linkers like PEGs.[5] In an aqueous, polar environment such as the extracellular space, the PROTAC may exist in an extended conformation. To traverse the nonpolar cell membrane, it can fold into a more compact, globular structure, shielding its polar groups through the formation of intramolecular hydrogen bonds.[5][9] This conformational flexibility minimizes the polar surface area, which is a critical determinant for passive diffusion across the membrane.[5][12]
Q4: Is a longer PEG linker always detrimental to cell permeability?
No, the relationship between PEG linker length and cell permeability is not linear and must be empirically determined for each PROTAC system.[9] While shorter linkers often lead to more permeable compounds, a certain degree of flexibility afforded by the linker is necessary to achieve the folded conformation required for membrane transit.[9][10][11] However, excessively long PEG linkers can increase the molecular weight and polar surface area to a point where permeability is hindered.[7]
Q5: How does the "hook effect" relate to PROTAC experiments and permeability?
The "hook effect" is a phenomenon where at very high concentrations, the efficacy of a PROTAC decreases.[1][13] This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex necessary for degradation.[1][13] While not directly a measure of permeability, if a PROTAC has poor cell entry, researchers might be tempted to use higher concentrations, which could inadvertently lead to the hook effect, confounding the interpretation of the results.[13][14]
Troubleshooting Guides
Issue 1: Low or No Target Degradation in Cellular Assays Despite Good Biochemical Potency
-
Troubleshooting Steps:
-
Assess Permeability Directly: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more physiologically relevant model that includes active transport.[1][9] A cellular uptake assay can also directly measure the intracellular concentration of the PROTAC.[15]
-
Optimize the Linker:
-
Vary PEG Length: Synthesize a series of PROTACs with varying short PEG linker lengths (e.g., 2, 4, 6 PEG units) to empirically identify the optimal length for cell permeability.[7]
-
Consider Linker Composition: While PEG linkers are common, for some systems, more rigid linkers containing moieties like piperazine (B1678402) or piperidine (B6355638) have been shown to improve permeability.[5][16][17]
-
-
Introduce Intramolecular Hydrogen Bonds: Rational design to favor the formation of intramolecular hydrogen bonds can help stabilize a more membrane-permeable folded conformation.[3]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[3][16]
-
Issue 2: High Variability in Permeability Assay Results
-
Possible Cause: Inconsistent experimental conditions or compound properties.
-
Troubleshooting Steps:
-
Ensure Compound Solubility: Poor solubility in the assay buffer can lead to inaccurate and variable results.[1][5] Consider using formulation strategies or modifying the PROTAC to improve solubility.
-
Standardize Cell-Based Assays: For Caco-2 assays, ensure the cell monolayers are consistently confluent and their integrity is verified by measuring transepithelial electrical resistance (TEER).[1][15] Use cells within a defined passage number range.[1]
-
Account for Active Efflux: If the PROTAC is a substrate for efflux pumps, its apparent permeability will be underestimated.[1] This can be tested in Caco-2 assays by measuring both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio greater than 2 suggests active efflux.[3] Consider co-dosing with known efflux pump inhibitors.[1]
-
Issue 3: Discrepancy Between PAMPA and Caco-2 Permeability Data
-
Possible Cause: Active transport mechanisms are at play.
-
Troubleshooting Steps:
-
Analyze the Data: PAMPA only measures passive diffusion, whereas Caco-2 assays can account for both passive and active transport.[1]
-
Investigate Uptake and Efflux: If Caco-2 permeability is significantly higher than PAMPA, it may indicate active uptake. Conversely, if it's lower, active efflux is likely a contributing factor.[1]
-
Assess Metabolic Stability: PROTACs can be metabolized by cells, which would affect their intracellular concentration and apparent permeability in cell-based assays.[1]
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Permeability (Illustrative Data)
| PROTAC Series | Linker Composition | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| MZ Series | 2-unit PEG | 20-fold more permeable than 3-unit PEG | [10] |
| 3-unit PEG | Lower permeability | [10] | |
| MZP Series | 2-unit PEG | 2-fold more permeable than 4-unit PEG | [10] |
| 4-unit PEG | Lower permeability | [10] | |
| AT Series | 1-unit PEG | ~2-fold more permeable than 2-unit PEG | [10][11] |
| 2-unit PEG | Lower permeability | [10][11] |
Note: This table presents trends and relative permeability changes as described in the cited literature. Actual permeability values are highly dependent on the specific PROTAC molecule.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[15]
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well of a 96-well acceptor plate.[18]
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin (B1663433) in dodecane.[18]
-
Prepare Donor Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS) to the desired final concentration.[18]
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.
-
Compound Addition: Add 150 µL of the PROTAC donor solution to each well of the donor plate.[15][18]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[15][18]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.[15][18]
-
Analysis: Determine the PROTAC concentration in all samples using a validated LC-MS/MS method.[15][18]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (Vₐ / (Area × time)) × ([drug]ₐ / [drug]₀) Where Vₐ is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]ₐ is the final concentration in the acceptor well, and [drug]₀ is the initial concentration in the donor well.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal barrier, assessing both passive diffusion and active transport.[15]
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm² are generally considered acceptable for a confluent monolayer.[15]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS).[3] b. Add the PROTAC dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[3] c. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[3] d. At the end of the incubation, collect samples from both the apical and basolateral chambers.[3]
-
Permeability Assay (Basolateral to Apical, B-A for Efflux): a. Follow the same procedure as above, but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.[3]
-
Analysis: Quantify the PROTAC concentration in the collected samples using a validated LC-MS/MS method.[3]
-
Calculation: Calculate Papp values for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[3]
Protocol 3: Cellular Uptake Assay
This assay directly measures the amount of PROTAC that has entered the cells.[15]
Methodology:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the PROTAC at the desired concentration for various time points.[18]
-
Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular PROTAC and halt uptake.[18]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[18]
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with acetonitrile), and centrifuge to collect the supernatant.[15]
-
Analysis: Quantify the PROTAC concentration in the supernatant using LC-MS/MS.[15]
-
Normalization: Determine the total protein concentration in the cell lysate using a BCA assay and normalize the amount of PROTAC to the total protein content (e.g., pmol/mg protein).[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purifying PROTACs with HO-PEG3-(CH2)6-Cl Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the HO-PEG3-(CH2)6-Cl linker. This specific linker, with its hydrophilic PEG chain, hydrophobic alkyl chain, and reactive terminal groups, presents unique purification challenges.
Troubleshooting Guide
Purifying PROTACs with amphipathic linkers often involves navigating issues with solubility, aggregation, and challenging chromatographic separations. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Co-elution of Impurities | 1. Incomplete Reaction: Unreacted starting materials (e.g., warhead, E3 ligase ligand, or linker) are present.[1] 2. Similar Polarity: The PROTAC and impurities (e.g., dimers, isomers, precursors) have very similar polarities, making separation difficult. 3. Suboptimal Chromatography: The chosen column, mobile phase, or gradient is not providing sufficient resolution. | 1. Optimize Reaction: Drive the synthesis reaction to completion using optimized stoichiometry and reaction times. 2. Orthogonal Purification: Employ a secondary purification method based on a different separation principle (e.g., normal-phase chromatography, size-exclusion chromatography if aggregation is suspected). 3. Method Development (HPLC): a. Column: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different retention mechanisms.[2] b. Mobile Phase: Add modifiers like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. Use a shallower gradient for better resolution. c. Temperature: Adjusting column temperature can alter selectivity. |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary Interactions: The hydrophilic PEG chain interacts with residual silanols on the silica-based column, causing tailing.[2] 2. Aggregation: The amphipathic nature of the PROTAC leads to self-assembly or aggregation in the mobile phase. 3. Column Overload: Injecting too much sample for the column's capacity. | 1. Use High-Purity Silica (B1680970) Columns: Modern, end-capped columns with high-purity silica minimize silanol (B1196071) interactions.[2] 2. Mobile Phase Modifiers: Increase the concentration of the ion-pairing agent (e.g., TFA up to 0.1%) or add a small percentage of a different organic solvent (e.g., isopropanol) to disrupt aggregation. 3. Reduce Sample Load: Decrease the injection volume or concentration. Perform a loading study to determine the optimal capacity. |
| Low Yield / Product Loss | 1. Product Precipitation: The PROTAC precipitates on the column or during solvent evaporation due to poor solubility in a specific solvent. 2. Irreversible Binding: Strong, non-specific binding of the PROTAC to the chromatography column. 3. Degradation: The chloroalkane moiety or another part of the molecule is unstable under the purification conditions (e.g., acidic mobile phase). | 1. Solubility Screening: Check the solubility of the crude and purified material in your mobile phases and post-purification solvents. Add solubilizing co-solvents (e.g., DMSO, NMP) to the sample before injection if necessary. 2. Change Stationary Phase: Switch to a less retentive column (e.g., from C18 to C8 or C4) or a different type of stationary phase. 3. Modify Conditions: Use a mobile phase with a neutral or higher pH if the compound is stable. Use formic acid instead of TFA. Keep samples and fractions cold. |
| Inconsistent Retention Times | 1. Column Degradation: Harsh mobile phases (e.g., high pH or strong acids) can degrade the stationary phase over time. 2. Poor Equilibration: The column is not sufficiently equilibrated with the starting mobile phase conditions between runs. 3. Mobile Phase Inconsistency: Inconsistent preparation of mobile phase buffers or solvents. | 1. Column Care: Use a guard column and follow the manufacturer's guidelines for pH range and cleaning procedures.[3] 2. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection; a stable baseline is a good indicator. 3. Standardize Preparation: Use precise measurements and high-purity solvents for all mobile phases. |
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC containing the this compound linker difficult to purify using standard reversed-phase HPLC?
A: The difficulty arises from the linker's amphipathic nature. It contains a hydrophilic PEG segment and a hydrophobic alkyl segment.[4][5] This combination can lead to several issues:
-
Poor Peak Shape: The flexible, hydrophilic PEG chain can cause peak broadening or tailing on standard C18 columns.[6][7]
-
Aggregation: Like a surfactant, the molecule can self-associate, leading to broad peaks or multiple peaks that do not correspond to distinct impurities.
-
"Smearing" Effect: The compound may not bind and elute sharply, instead "smearing" across a wide portion of the gradient.
Q2: What is the best starting point for developing an HPLC purification method for this type of PROTAC?
A: A good starting point is a standard reversed-phase method that you can then optimize.
Experimental Protocols
Protocol 1: General Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol provides a baseline for purifying PROTACs with amphipathic linkers.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 10 µm particle size, 150 x 21.2 mm). A Phenyl-Hexyl phase can also be effective by offering alternative selectivity.
-
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) until the point of precipitation, then add a small amount of DMSO to redissolve.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
-
Gradient Conditions:
-
Flow Rate: ~20 mL/min (for a ~21.2 mm ID column).
-
Gradient: Run a shallow gradient based on analytical HPLC results. For example, if the product elutes at 50% B in the analytical run, a preparative gradient could be:
-
0-5 min: 30% B
-
5-35 min: 30% to 60% B (1% per minute)
-
35-40 min: 60% to 95% B (Ramp to wash the column)
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 30% B and re-equilibrate.
-
-
-
Detection & Fraction Collection:
-
Monitor at a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm or 280 nm).
-
Collect fractions based on the elution profile and analyze them by analytical LC-MS to confirm the presence and purity of the desired product.
-
-
Post-Purification:
-
Combine pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.
-
Visualizations
PROTAC Purification Workflow
The following diagram illustrates a typical workflow for moving from a crude reaction mixture to a highly purified PROTAC.
Caption: Standard experimental workflow for PROTAC purification.
Troubleshooting Logic for Low Purity
This decision tree helps diagnose and solve issues of low purity after an initial purification attempt.
Caption: Decision tree for troubleshooting low PROTAC purity.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with the HO-PEG3-(CH2)6-Cl Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HO-PEG3-(CH2)6-Cl linker to overcome steric hindrance in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
A1: The this compound linker is primarily used as a heterobifunctional linker in the synthesis of PROTACs. Its structure, featuring a hydroxyl group, a flexible tri-polyethylene glycol (PEG3) chain, and a terminal chlorohexyl group, allows for the conjugation of a target protein ligand and an E3 ligase ligand. This linker has been successfully used to synthesize HaloPROTAC-E, a potent degrader of Halo-tagged proteins.[1][2]
Q2: How does the this compound linker help overcome steric hindrance?
A2: The PEG3 and hexyl chain components of the linker provide a flexible spacer between the two ligands of the PROTAC. This spatial separation is crucial for allowing the target protein and the E3 ligase to come together and form a productive ternary complex, which might otherwise be prevented by steric clashes between the two large protein structures. The linker's flexibility allows for the necessary conformational adjustments for efficient ubiquitination and subsequent degradation of the target protein.
Q3: What are the reactive ends of the this compound linker and what do they react with?
A3: The this compound linker has two distinct reactive ends:
-
Hydroxyl (-OH) group: This can be activated (e.g., by conversion to a mesylate or tosylate) or used in coupling reactions like etherification to connect to one of the ligands.
-
Chloro (-Cl) group: This alkyl halide can react with nucleophiles such as amines, thiols, or the HaloTag protein itself through nucleophilic substitution. In the context of HaloPROTACs, the chloroalkane moiety covalently binds to the HaloTag.[3]
Q4: What is a "HaloPROTAC" and how does this linker relate to it?
A4: A HaloPROTAC is a specialized type of PROTAC designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase.[3][4] The this compound linker is integral to the synthesis of HaloPROTAC-E, where the chlorohexyl group covalently binds to the HaloTag, and the other end of the linker is attached to a ligand that recruits an E3 ligase (e.g., VHL).[1][2][5] This system allows for the targeted degradation of virtually any protein that can be endogenously tagged with the HaloTag using techniques like CRISPR/Cas9.[3][5]
Troubleshooting Guides
Issue 1: Low Yield During PROTAC Synthesis
If you are experiencing low yields during the synthesis of your PROTAC using the this compound linker, consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Inefficient first coupling reaction (at the hydroxyl end) | - Ensure complete activation of the hydroxyl group (e.g., mesylation or tosylation) by monitoring the reaction with TLC or LC-MS.- Use appropriate coupling reagents and optimize reaction conditions (temperature, solvent, base).- Verify the purity of the starting materials (ligand and linker). |
| Inefficient second coupling reaction (at the chloro end) | - The reactivity of the chlorohexyl group can be lower than other alkyl halides. Consider increasing the reaction temperature or time.- Ensure the nucleophile on the second ligand is sufficiently reactive and deprotonated.- If steric hindrance is suspected, a longer linker might be necessary. |
| Difficult Purification | - The polarity and flexibility of the PEG chain can make purification challenging.- Optimize your reverse-phase HPLC gradient; a shallower gradient may improve separation.- Consider alternative purification methods like solid-phase extraction (SPE). |
| Side Reactions | - Protect other reactive functional groups on your ligands that could compete in the coupling reactions.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Poor PROTAC Efficacy (Low Target Degradation)
If your synthesized PROTAC shows low or no degradation of the target protein, use this guide to troubleshoot the issue.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | - The PEG3-(CH2)6 length may not be optimal for your specific target and E3 ligase pair, leading to inefficient ternary complex formation.[6]- Synthesize a small library of PROTACs with varying linker lengths (e.g., different PEG units or alkyl chain lengths) to empirically determine the optimal length. |
| Inefficient Ternary Complex Formation | - The linker may not be facilitating a stable and productive ternary complex.[6]- Directly assess ternary complex formation using biophysical assays such as NanoBRET, Surface Plasmon Resonance (SPR), or TR-FRET. |
| Poor Cell Permeability | - The overall physicochemical properties of the PROTAC may limit its ability to cross the cell membrane.- Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| "Hook Effect" | - At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) which are not productive for degradation, leading to a decrease in efficacy.[7]- Perform a wide dose-response experiment to identify the optimal concentration range for degradation. |
| Incorrect E3 Ligase | - Ensure that the E3 ligase you are targeting with your ligand (e.g., VHL, CRBN) is expressed in the cell line you are using. |
Quantitative Data
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. The following tables summarize representative data on the impact of linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Impact of Linker Length on Degradation of Various Target Proteins
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | 3-unit PEG | Target A | 75 | 92 |
| PROTAC-A2 | 6-unit PEG | Target A | 40 | 98 |
| PROTAC-A3 | 12-unit PEG | Target A | 110 | 85 |
| PROTAC-B1 | 4-unit PEG | Target B | 25 | >95 |
| PROTAC-B2 | 8-unit PEG | Target B | 12 | >95 |
| PROTAC-B3 | 12-unit PEG | Target B | 39 | >95 |
Note: Data is representative and compiled from various sources to illustrate the general trend of an optimal linker length.
Table 2: Degradation Data for HaloPROTACs
| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 |
| HaloPROTAC 3 | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 |
Data for HaloPROTAC-E, which utilizes a linker analogous to this compound, demonstrates high potency and efficacy.[2][5][8]
Experimental Protocols
Protocol 1: Synthesis of a HaloPROTAC using this compound Linker
This protocol outlines a representative synthesis of a HaloPROTAC targeting the VHL E3 ligase.
Step 1: Coupling of VHL Ligand to the Linker
-
Dissolve the VHL ligand with a free hydroxyl group (1.0 eq) and this compound (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., K2CO3, 3.0 eq) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the intermediate (VHL-linker) by flash column chromatography.
Step 2: Characterization
-
Confirm the structure and purity of the synthesized HaloPROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blot for HaloPROTAC-Mediated Protein Degradation
This protocol is for assessing the degradation of a Halo-tagged target protein in cells treated with a HaloPROTAC.
-
Cell Culture and Treatment:
-
Seed cells expressing the Halo-tagged protein of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HaloPROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Visualizations
Caption: A simplified workflow for the synthesis of a HaloPROTAC.
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
stability issues of the chloroalkyl group in HO-PEG3-(CH2)6-Cl
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing HO-PEG3-(CH2)6-Cl. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues related to the chloroalkyl group during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the chloroalkyl group in this compound?
A1: The primary stability issue for the chloroalkyl group is its susceptibility to nucleophilic substitution reactions.[1] The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion.[1][2] This can result in the unintended formation of byproducts and loss of the desired reactive handle for subsequent conjugation or modification steps. The PEG portion of the molecule is generally stable under most conditions.[3]
Q2: Which common laboratory reagents can react with and degrade the chloroalkyl group?
A2: A wide variety of common nucleophilic reagents can react with the primary chloroalkyl group, often via an S_N2 mechanism.[4] These include:
-
Buffers containing primary or secondary amines: Tris, glycine, or buffers with amine-containing additives can act as nucleophiles.[5]
-
Hydroxide (B78521) ions: Aqueous solutions with a high pH (basic conditions) contain hydroxide ions (OH-), which can hydrolyze the chloroalkyl group to an alcohol.[6]
-
Thiol-containing reagents: Reagents like dithiothreitol (B142953) (DTT) or cysteine are potent nucleophiles that can readily displace the chloride.
-
Other nucleophiles: Azides (e.g., sodium azide), cyanide, and even water (though slower) can participate in nucleophilic substitution.[4]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly impact the stability of the C-Cl bond.
-
pH: Stability is generally greatest at neutral to slightly acidic pH. Under basic conditions (high pH), the concentration of the strong nucleophile, hydroxide (OH-), increases, accelerating the rate of hydrolysis to the corresponding alcohol.[6] Acidic conditions can also potentially catalyze decomposition, though the primary concern for this molecule is nucleophilic attack, which is more prevalent at neutral to high pH.[7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of the chloroalkyl group.[8] Storing the compound and performing reactions at lower temperatures (e.g., 4°C) can help minimize degradation, especially during prolonged experiments.[4]
Q4: What are the best practices for storing this compound?
A4: To ensure long-term stability, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -15°C).[9][10] It should be kept away from moisture, light, and oxygen.[9][11] For preparing stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Aqueous stock solutions are not recommended for long-term storage due to the risk of hydrolysis.
Troubleshooting Guide
Problem 1: My conjugation reaction with an amine- or thiol-containing molecule is showing low yield and multiple byproducts.
-
Possible Cause: Degradation of the chloroalkyl group before or during the reaction. The chloroalkyl group may be reacting with components in your buffer or with water (hydrolysis), reducing the amount of active reagent available for your target molecule.
-
Troubleshooting Steps:
-
Analyze Buffer Components: Ensure your reaction buffer does not contain competing nucleophiles like Tris or other primary/secondary amines.[5] Switch to a non-nucleophilic buffer such as HEPES or phosphate (B84403) buffer (PBS) at a controlled pH (ideally 7.0-7.5).
-
Control Reaction Temperature: Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. For S_N2 reactions, lower temperatures favor substitution over potential elimination side reactions.[4]
-
Use Anhydrous Solvents: If possible, perform the initial steps of your reaction in an anhydrous organic solvent (e.g., DMF, DMSO) to prevent hydrolysis before adding it to an aqueous medium.[5]
-
Characterize Byproducts: Use analytical techniques like LC-MS to identify the byproducts. The presence of a mass corresponding to the hydrolyzed alcohol derivative (HO-PEG3-(CH2)6-OH) is a strong indicator of degradation.
-
Problem 2: I observe a loss of my starting material over time when analyzing it via HPLC, even in a seemingly inert aqueous buffer.
-
Possible Cause: Slow hydrolysis of the chloroalkyl group. Even at neutral pH, water can act as a weak nucleophile, leading to slow degradation of the compound over hours or days, especially at room temperature.[6]
-
Troubleshooting Steps:
-
Perform a Time-Course Analysis: Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific experimental conditions.
-
Prepare Solutions Fresh: Prepare aqueous solutions of this compound immediately before use to minimize the time it is exposed to water.
-
Lower Storage/Experimental Temperature: If the experiment allows, conduct it at 4°C to significantly slow the rate of hydrolysis.
-
Confirm Analytical Method Stability: Ensure that the degradation is not an artifact of the analytical method itself (e.g., high temperature in a GC inlet).[12]
-
Degradation Pathways and Troubleshooting Workflow
The primary degradation pathway for the chloroalkyl group is nucleophilic substitution (S_N2).
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 7. icheme.org [icheme.org]
- 8. allanchem.com [allanchem.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. acme-hardesty.com [acme-hardesty.com]
- 12. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for identifying impurities in HO-PEG3-(CH2)6-Cl synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of HO-PEG3-(CH2)6-Cl. The guidance focuses on identifying and quantifying impurities that may arise during synthesis, ensuring the quality and reliability of your research.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its impurities.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: My HPLC chromatogram of the crude reaction mixture shows multiple unexpected peaks besides the product peak. How can I identify these impurities?
Answer: Unexpected peaks in your HPLC chromatogram likely correspond to unreacted starting materials, byproducts, or degradation products. A systematic approach is necessary for their identification.
Troubleshooting Steps:
-
Analyze Starting Materials: Inject individual standards of your starting materials, triethylene glycol (HO-(CH2CH2O)3H) and 1,6-dichlorohexane (B1210651), under the same HPLC conditions. This will help confirm if any of the unexpected peaks correspond to unreacted reagents.
-
Consider Potential Byproducts: The synthesis of this compound is typically achieved through a Williamson ether synthesis. Common byproducts of this reaction include:
-
Bis-PEGylated hexane (B92381) (Cl-(CH2)6-O-(CH2CH2O)3-(CH2)6-Cl): Formed by the reaction of the product with another molecule of 1,6-dichlorohexane.
-
PEG-diol dimer ((HO-(CH2CH2O)3-(CH2)6-O-(CH2CH2O)3-H): Results from the reaction of two molecules of the product where the chlorine is substituted by another PEG molecule.
-
Elimination product (HO-PEG3-(CH2)4-CH=CH2): Can occur with secondary alkyl halides, though less likely with a primary halide like 1,6-dichlorohexane unless harsh basic conditions are used.[1][2][3][4]
-
-
Employ Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.[5][6][7] This is a powerful tool for identifying the molecular weights of the impurities and proposing their structures.
-
Fraction Collection and NMR Analysis: Collect the fractions corresponding to the major impurity peaks from your HPLC. Concentrate these fractions and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: My product peak in the HPLC chromatogram is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing compounds with polar functional groups like the hydroxyl group in your product.
Troubleshooting Steps:
-
Check for Column Overload: Inject a diluted sample to see if the peak shape improves. Overloading the column can lead to peak distortion.
-
Optimize Mobile Phase pH: The free hydroxyl group can interact with residual silanols on the silica-based stationary phase, causing tailing. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction and improve peak shape.[9]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol (B1196071) groups available for secondary interactions.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[10]
-
Column Contamination: If the problem develops over time, your column may be contaminated. Flush the column with a strong solvent or consider replacing it.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most probable impurities arise from the starting materials and side reactions of the Williamson ether synthesis. These include:
-
Unreacted Triethylene Glycol: A polar impurity that will likely elute early in a reversed-phase HPLC separation.
-
Unreacted 1,6-dichlorohexane: A non-polar impurity that will have a longer retention time in reversed-phase HPLC.
-
Bis-substituted byproduct (Cl-(CH2)6-O-PEG3-O-(CH2)6-Cl): This is a common byproduct if an excess of the alkyl halide is used.
-
PEG-dimer (HO-PEG3-O-(CH2)6-O-PEG3-OH): This can form if the alkoxide of the product reacts with another molecule of the alkyl halide.
Q2: Which analytical technique is best for routine purity checks of my product?
A2: For routine purity checks, High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly suitable.[] Since your molecule lacks a strong UV chromophore, these detectors are more effective than a standard UV detector. For more detailed impurity profiling and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][6][7]
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my product and its impurities?
A3: GC-MS can be a valuable tool, especially for identifying volatile and semi-volatile impurities. However, the relatively high molecular weight and polarity of this compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability for GC analysis.[13][14] GC-MS is particularly useful for detecting low molecular weight impurities like unreacted 1,6-dichlorohexane and potential degradation products.
Q4: How can NMR spectroscopy help in the analysis of my synthesis?
A4: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of your final product.[8] Key signals to look for in ¹H NMR include the protons of the PEG backbone, the methylene (B1212753) groups of the hexyl chain, and the terminal hydroxyl group. NMR can also be used to detect and quantify impurities if their signals are resolved from the product's signals. For quantitative NMR (qNMR), an internal standard with a known concentration is used.
Q5: My reaction seems to be incomplete. How can I monitor the reaction progress?
A5: You can monitor the reaction progress by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or HPLC. By comparing the relative peak areas of the starting materials and the product, you can determine the extent of the reaction.
Experimental Protocols
Protocol 1: HPLC-ELSD/CAD Method for Purity Assessment
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures and gas flow according to the manufacturer's recommendations.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-500
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. For the analysis of the main product, derivatization with a silylating agent (e.g., BSTFA) may be necessary.
Protocol 3: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~3.70-3.55 ppm (m, PEG backbone protons, -O-CH ₂-CH ₂-O-)
-
~3.55 ppm (t, -CH ₂-Cl)
-
~3.45 ppm (t, -O-CH ₂-(CH₂)₄-Cl)
-
~2.5-3.0 ppm (br s, -OH )
-
~1.80 ppm (p, -CH₂-CH ₂-Cl)
-
~1.60 ppm (p, -O-CH₂-CH ₂-)
-
~1.45-1.30 ppm (m, internal -CH ₂- groups of the hexyl chain)
-
Quantitative Data Summary
The following table provides a hypothetical summary of purity analysis for a typical synthesis of this compound using the HPLC-ELSD method described above.
| Compound | Retention Time (min) | Area % | Identification Method |
| Triethylene Glycol | 3.5 | 2.1 | Co-injection with standard |
| This compound (Product) | 15.2 | 95.3 | LC-MS, NMR |
| 1,6-dichlorohexane | 22.8 | 1.5 | Co-injection with standard |
| Unknown Impurity 1 | 18.5 | 0.8 | LC-MS (m/z suggests bis-PEGylated byproduct) |
| Unknown Impurity 2 | 25.1 | 0.3 | LC-MS |
Visualization
The following diagram illustrates a general workflow for identifying an unknown impurity detected during the analysis of your this compound synthesis.
Caption: Workflow for the identification of unknown impurities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. enovatia.com [enovatia.com]
- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
strategies to minimize off-target effects with PEG-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on minimizing off-target effects associated with Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PEG-based PROTACs?
A1: Off-target effects with PEG-based PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1]
-
E3 Ligase Binder Off-Targets: While less common, the E3 ligase ligand (e.g., for VHL or CRBN) could promiscuously bind to other proteins.[1] Pomalidomide-based PROTACs, for instance, have been shown to sometimes degrade zinc-finger (ZF) proteins.[2][3]
-
Linker-Mediated Interactions: The PEG linker itself, while often considered an inert spacer, can influence the overall conformation and properties of the PROTAC, potentially leading to unintended interactions.[4][5]
-
Formation of Unproductive Complexes: At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex (POI-PROTAC-E3 ligase). This "hook effect" can lead to off-target pharmacology.[1][2][6]
-
Downstream Signaling Pathway Perturbations: The degradation of the intended target can lead to downstream effects on interconnected signaling pathways. These are not direct off-targets of the PROTAC but are a consequence of on-target activity.[2]
Q2: How does the PEG linker's length and composition influence off-target effects?
A2: The PEG linker is a critical determinant of a PROTAC's selectivity and efficacy.[7] Its properties can significantly impact off-target effects:
-
Linker Length: The length of the PEG linker is crucial for the formation of a stable and productive ternary complex.[5][7] An optimal linker length facilitates a favorable orientation of the POI and E3 ligase.[7] A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the proteins together, potentially leading to the recruitment of unintended proteins.[]
-
Linker Composition and Flexibility: PEG linkers offer high flexibility, which can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[6] However, excessive flexibility can also lead to an entropic penalty for ternary complex formation.[6] The hydrophilicity of PEG linkers improves the solubility of the PROTAC molecule, which can affect cell permeability and bioavailability.[9][10]
-
Fine-Tuning Selectivity: By adjusting the linker's structure and length, it is possible to fine-tune the interactions within the ternary complex, which can enhance selectivity for the intended target and minimize off-target degradation.[11]
Q3: What are the essential control experiments to differentiate on-target from off-target effects?
A3: A robust set of controls is crucial for validating that the observed effects are due to the intended mechanism of action:
-
Negative Control PROTAC: An inactive epimer or a structurally related analog of the PROTAC that cannot bind to the E3 ligase is a critical control. This helps to confirm that the degradation is dependent on the recruitment of the E3 ligase.[2][12]
-
Warhead-Only Control: Testing the warhead compound alone helps to assess its binding profile and determine if observed off-target effects are driven by its promiscuity.[1]
-
E3 Ligase Ligand-Only Control: This control helps to identify any biological effects of the E3 ligase ligand itself.
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
-
Knockout/Knockdown Cell Lines: Using cell lines where the target protein or the E3 ligase has been knocked out or knocked down can definitively link the PROTAC's activity to the intended targets.
Troubleshooting Guide
Problem 1: Significant off-target protein degradation is observed in my global proteomics data.
-
Possible Cause: Lack of selectivity of the warhead.
-
Troubleshooting Step: Test the warhead compound alone to assess its binding profile. If available, use a structurally related but inactive analog as a negative control to determine if the off-target effects are driven by the warhead's promiscuity.[1]
-
-
Possible Cause: Suboptimal linker length or composition.
-
Troubleshooting Step: Synthesize and test a panel of PROTACs with varying PEG linker lengths (e.g., ranging from 2 to 12 ethylene (B1197577) glycol units).[6] Even small changes in linker length can have a profound impact on degradation selectivity.[9] Consider incorporating more rigid elements into the linker to modulate conformational flexibility.[6]
-
-
Possible Cause: Off-target E3 ligase recruitment.
-
Troubleshooting Step: Use a control PROTAC with a modification that abolishes binding to the intended E3 ligase (e.g., VHL or CRBN) to see if the degradation is dependent on that specific ligase.[1]
-
Problem 2: My PEG-based PROTAC shows high cytotoxicity that doesn't correlate with on-target degradation.
-
Possible Cause: Off-target effects of the PROTAC.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible. Ensure the solvent concentration is not toxic to the cells.[2]
-
-
Possible Cause: High concentration of the PROTAC or solvent.
-
Troubleshooting Step: Optimize the PROTAC concentration by performing dose-response experiments to identify the optimal concentration that maximizes on-target degradation while minimizing cytotoxicity.[1]
-
Problem 3: I am not observing any degradation of my target protein, but I see other cellular effects.
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Troubleshooting Step: Assess the physicochemical properties of your PROTAC. While longer PEG linkers can increase solubility, they may also increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[6] Consider using a cell permeability assay to determine if the PROTAC can efficiently enter the cells.[1]
-
-
Possible Cause: Inefficient ternary complex formation.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Example)
This table is a generalized representation based on principles from multiple studies demonstrating the critical role of linker length.[9][13]
| PROTAC Variant | Linker Type | Linker Length (atoms) | Relative Degradation (DC₅₀) | Ternary Complex Stability |
| PROTAC-A | PEG | 9 | +++ | Moderate |
| PROTAC-B | PEG | 12 | +++++ | High |
| PROTAC-C | PEG | 15 | ++++ | Moderate-High |
| PROTAC-D | PEG | 18 | ++ | Low |
Note: The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined.
Table 2: Comparison of Biophysical Techniques for Ternary Complex Analysis
Understanding the formation and stability of the ternary complex is crucial for rationalizing PROTAC selectivity.[12]
| Technique | Information Provided | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Kinetics (on/off rates), Affinity (K D) | Medium-High | Low |
| Isothermal Titration Calorimetry (ITC) | Affinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | High |
| Bio-layer Interferometry (BLI) | Kinetics (on/off rates), Affinity (K D) | High | Low |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PEG-based PROTAC using quantitative mass spectrometry.[2][12]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PEG-based PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[2][12]
-
Incubate for a duration sufficient to observe on-target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.[2]
-
-
Data Analysis:
Protocol 2: Western Blot for Validation of Potential Off-Targets
This protocol is a standard technique to confirm the degradation of specific proteins identified through proteomics.[1][12]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PEG-based PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the thermal stability of a protein in the cellular environment to confirm direct binding of the PROTAC to a potential off-target.[12]
-
Cell Treatment and Heating:
-
Treat intact cells with the PEG-based PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short duration.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release soluble proteins.
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[12]
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble protein in the supernatant by Western blot or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[12]
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: On-target versus off-target degradation pathways for PROTACs.
Caption: Troubleshooting logic for addressing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Balancing Act: A Comparative Guide to HO-PEG3-(CH2)6-Cl and Longer PEG Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a drug conjugate's therapeutic success, profoundly influencing its stability, pharmacokinetics, and overall efficacy. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard for its ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of the short-chain, heterobifunctional linker, HO-PEG3-(CH2)6-Cl, against its longer PEG counterparts. By presenting supporting experimental data and detailed methodologies, this guide aims to inform the rational design of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Performance at a Glance: Short vs. Long PEG Linkers
The choice between a short, discrete linker like this compound and a longer PEG chain is a fundamental decision in drug conjugate design. This compound, a PROTAC linker, offers a precise and relatively rigid spacing, which can be crucial for optimizing the spatial orientation between a target protein ligand and an E3 ligase recruiter in a PROTAC.[1] In contrast, longer PEG linkers are often favored for their ability to significantly improve the pharmacokinetic profiles of biologics and ADCs.[2][3]
The length of the PEG chain directly impacts several key performance metrics, as summarized in the tables below. While direct comparative data for this compound is limited, the following tables provide a summary of general trends observed when comparing short versus long PEG linkers in various applications.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Circulation Half-Life | Fold Change vs. Non-PEGylated | Key Advantages | Potential Trade-Offs |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | - | May retain higher in vitro potency.[4] | Reduced in vivo efficacy due to rapid clearance.[4] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | 2.0 - 3.4[3] | Balanced PK profile and efficacy.[4] | Moderate impact on in vitro potency.[4] |
| Long (e.g., PEG24, >2kDa) | Significantly Slower | Significantly Longer | >10-fold[5] | Maximized systemic exposure and tumor accumulation.[2][6] | Can lead to a more substantial reduction in in vitro cytotoxicity.[4][5] |
Data synthesized from studies on non-binding and binding IgG conjugates.[3][5]
Table 2: Influence of PEG Linker Length on Stability and Solubility of ADCs
| Property | Short PEG Linkers | Longer PEG Linkers | Rationale |
| Solubility | Moderate Improvement | Significant Improvement | The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic payloads.[7][8] |
| Aggregation | Reduced Propensity | Markedly Reduced Propensity | The PEG chain creates a hydration shell and provides steric hindrance, preventing intermolecular aggregation.[7] |
| Premature Drug Release | Context-Dependent | Can be Engineered for Stability | Linker chemistry is a primary determinant, but longer PEGs can shield the payload from enzymatic degradation.[9] |
Table 3: Effect of PEG Linker Length on PROTAC Efficacy
| Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50) | Key Considerations |
| Too Short | May be hindered by steric clashes.[10][11] | Poor or no degradation. | Prevents productive orientation of the target protein and E3 ligase.[10] |
| Optimal (Often short to intermediate) | Stable and productive.[12] | Potent (low nM range). | Dependent on the specific target and E3 ligase pair.[12] |
| Too Long | May be non-productive.[10] | Reduced efficacy. | Inefficient ubiquitination due to excessive distance or flexibility.[10] |
Experimental Protocols
To aid researchers in the evaluation of different PEG linkers, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Antibody-Drug Conjugation
This protocol describes a typical method for conjugating a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-Payload linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Antibody Reduction: a. Incubate the antibody with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfides. b. Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
Conjugation Reaction: a. Dissolve the Maleimide-PEG-Payload linker in DMSO or DMF to prepare a stock solution. b. Add the linker solution to the reduced antibody solution at a 5-10 fold molar excess. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: a. Add a 10-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC using SEC to remove unreacted linker-payload, quenching agent, and any aggregated protein. b. Collect fractions corresponding to the monomeric ADC.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). b. Assess ADC purity and aggregation by SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay is used to determine the potency of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs with different PEG linkers
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADCs and control antibody in complete medium. b. Remove the medium from the cells and add the ADC dilutions. c. Incubate for 72-96 hours.
-
Cell Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: a. Normalize the data to untreated control cells. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between a short linker like this compound and longer PEG chains is fundamentally dependent on the specific application and desired therapeutic outcome. For PROTACs, a shorter, more defined linker is often crucial for achieving the precise spatial arrangement required for efficient ternary complex formation and subsequent target degradation.[10][12] Conversely, for ADCs and other biologics intended for systemic delivery, longer PEG linkers generally offer superior pharmacokinetic properties, leading to enhanced in vivo efficacy.[2][3][6] The experimental evidence suggests that increasing PEG length significantly prolongs circulation half-life, improves bioavailability, and enhances accumulation at the target site.[2][6] However, this often comes at the cost of reduced in vitro potency, a trade-off that must be carefully considered during the drug development process.[4][5] Ultimately, the optimal PEG linker length must be determined empirically for each specific conjugate to achieve the desired balance of stability, pharmacokinetics, and therapeutic activity.
References
- 1. This compound | Orgasynth [orgasynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Cellular Maze: A Comparative Guide to HO-PEG3-(CH2)6-Cl and Alkyl-Only Linkers for Enhanced Cell Permeability
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two distinct linker technologies and their impact on a crucial drug delivery parameter – cell permeability. This guide delves into the physicochemical properties, comparative performance, and experimental validation of hydrophilic HO-PEG3-(CH2)6-Cl linkers versus hydrophobic alkyl-only linkers.
The ability of a therapeutic molecule to traverse the cell membrane is a pivotal factor in its efficacy, particularly for drugs with intracellular targets. The linker, a seemingly simple component connecting a payload to a targeting moiety, plays a critical and often complex role in determining this permeability. This guide provides an in-depth comparison of two prevalent linker classes: the hydrophilic this compound and traditional hydrophobic alkyl-only linkers.
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between these two linker types lies in their polarity. This compound incorporates a polyethylene (B3416737) glycol (PEG) component, which is known for its hydrophilic nature, while alkyl-only linkers consist of a simple hydrocarbon chain, rendering them lipophilic.[][2] This distinction has profound implications for a molecule's solubility, a key factor in its formulation and bioavailability.[2][3]
The introduction of PEG moieties generally increases the water solubility of a conjugate, which can be advantageous for administration and preventing aggregation.[3][4] Conversely, the lipophilic nature of alkyl linkers is often associated with enhanced passive diffusion across the lipid-rich cell membrane.[] Recent comparative studies have suggested that at matched lipophilicity, molecules with alkyl linkers can exhibit superior permeability in parallel artificial membrane permeability assays (PAMPA).[]
However, the relationship between linker composition and cell permeability is not always linear. The flexibility of PEG linkers can allow the molecule to adopt a folded conformation, effectively shielding its polar surfaces and facilitating membrane transit in a "molecular chameleon" effect.[4][5] This can sometimes lead to counterintuitive results where a PEGylated linker demonstrates better permeability than its alkyl counterpart.[6]
Quantitative Performance Data: A Comparative Overview
Table 1: Illustrative Permeability Data from Parallel Artificial Membrane Permeability Assay (PAMPA)
| Linker Type | Molecule Class | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Alkyl Linker | PROTAC | 0.002 | [6] |
| 1-unit PEG Linker | PROTAC | 0.005 | [6] |
| 2-unit PEG Linker | PROTAC | 0.6 | [6] |
| 3-unit PEG Linker | PROTAC | 0.03 | [6] |
Note: This data is from a study on VH032-based PROTACs and is intended to be illustrative of the complex, non-linear relationship between PEG linker length and permeability. A direct comparison to an alkyl linker of the same length was not provided.
Table 2: General Physicochemical Properties and Their Influence on Permeability
| Property | This compound Linker | Alkyl-Only Linker | Impact on Cell Permeability |
| Solubility | Higher aqueous solubility.[3][4] | Lower aqueous solubility, higher lipid solubility.[] | Indirect. Improved solubility can prevent aggregation, but high hydrophilicity can hinder passive diffusion. |
| Lipophilicity (LogP) | Lower | Higher | Generally, higher lipophilicity is associated with better passive permeability, up to a certain point. |
| Polar Surface Area (PSA) | Higher due to ether oxygens.[4] | Lower | Higher PSA is generally correlated with lower cell permeability. |
| Flexibility | High. Can adopt folded conformations.[4][5] | High | Can influence the adoption of a "permeable" conformation. |
Experimental Protocols: Methodologies for Assessing Cell Permeability
Accurate and reproducible experimental data is the cornerstone of linker selection. The following are detailed methodologies for key experiments used to evaluate the cell permeability of molecules with different linkers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[5]
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Lipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well in the filter plate and allow it to impregnate for 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Solution Preparation: Dissolve the test compounds in PBS to the desired concentration.
-
Assay Assembly: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate and incubate for 4-16 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium, to assess both passive and active transport.[7][8][9][10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber for analysis.
-
-
Permeability Measurement (Basolateral to Apical):
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Quantification: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)).
Mandatory Visualizations
Caption: Linker influence on cell membrane permeation.
Caption: Workflow for cell permeability assays.
Conclusion
The choice between a this compound and an alkyl-only linker is a critical decision in drug design that requires careful consideration of the trade-offs between solubility and lipophilicity. While alkyl linkers are often the default choice for enhancing passive cell permeability, the unique properties of PEG linkers, such as their ability to improve solubility and adopt favorable conformations, should not be overlooked. The optimal linker is highly dependent on the specific molecular context, including the properties of the payload and the targeting moiety. Therefore, a systematic evaluation using robust experimental assays, such as PAMPA and Caco-2, is essential for the rational design of drug conjugates with optimal cell permeability and, ultimately, therapeutic efficacy.
References
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Unveiling the Biological Activity of PROTACs with an HO-PEG3-(CH2)6-Cl Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a key component influencing a PROTAC's biological activity. This guide provides a comprehensive comparison of the performance of PROTACs featuring the HO-PEG3-(CH2)6-Cl linker, with a focus on supporting experimental data and detailed methodologies.
The this compound linker, a chloroalkane functionalized with a polyethylene (B3416737) glycol (PEG) chain, has been instrumental in the development of potent and specific PROTACs. A notable example is HaloPROTAC-E, a PROTAC designed to degrade proteins tagged with the HaloTag, a modified bacterial dehalogenase. This system allows for the targeted degradation of virtually any protein of interest that can be fused with the HaloTag.
Comparative Biological Activity of HaloPROTAC-E
HaloPROTAC-E, which incorporates a chloroalkane moiety for HaloTag binding and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has demonstrated remarkable efficacy in degrading Halo-tagged target proteins.[1][2] Experimental data reveals that HaloPROTAC-E potently and rapidly induces the degradation of endogenously tagged proteins.
Quantitative Degradation Performance
The efficacy of HaloPROTAC-E has been quantified through the determination of its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC-E | Halo-tagged SGK3 | HEK293 | 3 - 10 | ~95 | [1][2] |
| HaloPROTAC-E | Halo-tagged VPS34 | HEK293 | 3 - 10 | ~95 | [1][2] |
These data highlight the high potency of HaloPROTAC-E, achieving near-complete degradation of its target proteins at nanomolar concentrations.
Kinetics of Degradation
The temporal aspect of PROTAC-induced degradation is a critical parameter. HaloPROTAC-E has been shown to act swiftly, with significant protein depletion observed within a short timeframe.
| PROTAC | Target Protein | Time to 50% Degradation | Reference |
| HaloPROTAC-E | Halo-tagged SGK3 | 20 - 30 minutes | [1] |
This rapid onset of action underscores the efficiency of the ternary complex formation and subsequent ubiquitination and degradation facilitated by the this compound-containing PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
-
In-Cell Ubiquitination Assay
Objective: To confirm that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing 1% SDS for denaturing conditions)
-
Dilution buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, in the presence of a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody.
-
An increase in a high-molecular-weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.[4]
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).[5]
References
On-Target Degradation Validation: A Comparative Guide to HO-PEG3-(CH2)6-Cl-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target degradation capabilities of Proteolysis Targeting Chimeras (PROTACs) synthesized using the HO-PEG3-(CH2)6-Cl linker. We will focus on the well-characterized degrader, HaloPROTAC-E , which utilizes this specific linker to induce the degradation of HaloTag-fusion proteins. This document will present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery. One end of the PROTAC binds to the target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound linker serves as the crucial connection, and its length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
Performance Comparison of HaloPROTAC-E
HaloPROTAC-E was developed to target proteins fused with a HaloTag, a bacterial dehalogenase that covalently binds to the chloroalkane moiety of the PROTAC. This approach allows for the targeted degradation of virtually any protein that can be endogenously tagged with the HaloTag.
Quantitative Degradation Data
The efficacy of HaloPROTAC-E has been demonstrated on endogenously Halo-tagged proteins SGK3 and VPS34.[1][2][3] A prior version, HaloPROTAC3, was used as a comparator to highlight the optimization achieved with HaloPROTAC-E.
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| HaloPROTAC-E | Halo-VPS34 | 3-10 | ~95 | HEK293 | 48 |
| HaloPROTAC-E | SGK3-Halo | 3-10 | ~95 | HEK293 | 48 |
| HaloPROTAC3 | Halo-VPS34 | >100 | <90 | HEK293 | 48 |
Experimental Protocols
The validation of on-target degradation involves a series of key experiments to quantify protein knockdown and confirm the mechanism of action.
Western Blot for Protein Degradation
This is the foundational assay to visualize and quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 with endogenously tagged Halo-VPS34 or SGK3-Halo) and allow them to adhere. Treat the cells with a range of HaloPROTAC-E concentrations (e.g., 0.001-1 µM) for a specified duration (e.g., 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the HaloTag. Follow this with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein degradation relative to the vehicle control.
Caption: Experimental workflow for Western Blot analysis.
Mechanism of Action Confirmation: Cullin-RING Ligase (CRL) and Proteasome Dependence
To confirm that the degradation is mediated by the intended ubiquitin-proteasome pathway, cells are co-treated with inhibitors of this system.
Protocol:
-
Cell Treatment: Pre-treat cells with a Cullin E3 ligase neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., MG132) for a short period (e.g., 0.5-3 hours).
-
PROTAC Co-treatment: Add HaloPROTAC-E at a concentration known to induce significant degradation (e.g., 300 nM) and incubate for an appropriate time (e.g., 4 hours).
-
Analysis: Perform Western blotting as described above. A rescue of the target protein from degradation in the presence of the inhibitors confirms the involvement of the Cullin-RING ligase and the proteasome.[1][2]
In-Cell Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with HaloPROTAC-E. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates and immunoprecipitate the Halo-tagged target protein using an anti-HaloTag antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in a high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
References
A Comparative Analysis of PROTAC Efficiency with Different Linker Compositions
Published: December 15, 2025
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Its composition, length, and rigidity profoundly influence the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1][3]
This guide provides an objective comparison of common PROTAC linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
The Role of the Linker in PROTAC Activity
The linker's role is multifaceted, impacting everything from solubility to the precise geometry of the ternary complex.[4] An optimal linker facilitates a productive orientation between the target protein and the E3 ligase, while a suboptimal one can lead to steric hindrance or an entropically unfavorable complex, diminishing degradation efficiency.[4][5] The primary metrics used to evaluate PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]
-
Dmax : The maximum percentage of target protein degradation achievable. A higher Dmax value signifies greater efficacy.[6]
The main classes of linkers include flexible chains, such as alkyl and polyethylene (B3416737) glycol (PEG) linkers, and more rigid structures designed to control conformation.[3][]
Quantitative Comparison of Linker Performance
The choice of linker composition can dramatically alter the degradation profile of a PROTAC. The following tables summarize representative experimental data from various studies, comparing the performance of PROTACs with different linker types against key therapeutic targets.
Table 1: Comparison of Alkyl vs. PEG Linkers for BTK Degradation
These PROTACs utilize a pomalidomide-based CRBN ligand.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |
| BTK Degrader 1 | Alkyl Chain | ~100 | ~80 | Demonstrates effective degradation. |
| BTK Degrader 2 | PEG Chain | <10 | >90 | The introduction of a PEG linker led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to the alkyl linker.[4] |
Table 2: Impact of Linker Length on TBK1 and ERα Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| TBK1 | Alkyl/Ether | < 12 | - | No degradation | A minimum linker length is required to bridge the two proteins and form a productive complex.[8][9] |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | >90% | Degradation is observed, with optimal efficiency at a specific length.[6][8] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | The 21-atom linker provided the best combination of potency and efficacy for this system.[8] |
| ERα | PEG | 12 | - | Effective | The 12-atom linker is capable of inducing degradation.[5][10] |
| ERα | PEG | 16 | - | More Potent | The longer 16-atom PEG linker was significantly more potent in degrading the target, highlighting that even with similar binding affinities, linker length is a critical parameter.[5][8] |
Table 3: Comparison of Flexible vs. Rigid Linkers for AR Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Key Observation |
| AR Degrader 1 | Flexible (PEG/Alkyl) | >10 | Standard flexible linkers show moderate activity. |
| ARD-61 / ARD-266 | Rigid (Piperazine-based) | < 1 | A highly rigid linker induced potent AR degradation, highlighting the benefit of employing rigid motifs to improve pharmacokinetic properties and efficacy, assuming the conformation is productive.[11] |
Visualizing PROTAC Mechanics and Workflow
Understanding the underlying processes is crucial for the rational design of PROTAC linkers. The following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships governing linker design.
Caption: PROTAC-mediated ternary complex formation and subsequent proteasomal degradation of the target protein.
Caption: A typical experimental workflow for evaluating PROTACs with different linker compositions.
Caption: Logical relationship between linker properties, PROTAC attributes, and degradation efficiency.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Principle: Separates proteins by molecular weight via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Cell Viability Assay (MTS/MTT)
This assay assesses potential cytotoxicity resulting from PROTAC treatment.[6]
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Methodology:
-
Plate cells in a 96-well plate and treat with the same concentrations of PROTACs used for the degradation experiment.
-
After the treatment period, add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to a vehicle-treated control.
-
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, and critically, to quantify the formation of the ternary complex.[6]
-
Principle: Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
-
Methodology:
-
Immobilization: Covalently immobilize the purified target protein (or E3 ligase) onto a sensor chip.
-
Binary Affinity Measurement: Flow solutions of the PROTAC at various concentrations over the chip to measure its binding affinity (KD) to the immobilized protein.
-
Ternary Complex Formation: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized on the chip) over the sensor surface. An increase in signal compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and affinity constants (KD). Cooperativity can also be calculated to understand how the binding of one protein influences the binding of the other.
-
Conclusion and Future Directions
The rational design of PROTAC linkers is a critical and complex challenge in the development of effective protein degraders.[5] The experimental data clearly demonstrate that there is no universal "ideal" linker; the optimal length and composition must be empirically determined for each new target and E3 ligase pair.[6]
Flexible linkers like PEG and alkyl chains offer synthetic tractability and can be systematically varied to find an optimal length.[1] PEG linkers often enhance solubility and can lead to improved degradation potency, while alkyl linkers may offer greater cell permeability.[2][4] Rigid linkers represent a more advanced strategy, potentially improving potency and pharmacokinetic properties through conformational control, but require a deeper structural understanding of the ternary complex.[11]
A systematic evaluation of diverse linker compositions, lengths, and attachment points, using a combination of cellular and biophysical assays as detailed in this guide, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency.[5] Future advances in computational modeling and structural biology will be essential to further inform rational linker design and accelerate the development of this transformative therapeutic technology.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HO-PEG3-(CH2)6-Cl and Cleavable Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker dictates the stability, pharmacokinetics, and mechanism of payload release, ultimately influencing the efficacy and safety of the entire construct. This guide provides an objective comparison of a non-cleavable, PEGylated linker, HO-PEG3-(CH2)6-Cl, and various classes of cleavable linkers, supported by experimental data and detailed methodologies.
The fundamental difference between these linker strategies lies in their payload release mechanism.[1] Cleavable linkers are designed to be selectively broken down by specific triggers within the target cell or its microenvironment, such as enzymes or changes in pH.[1] In contrast, non-cleavable linkers, like the PEGylated alkyl chain of this compound, release the payload only after the complete degradation of the carrier protein in the lysosome.[1][2] This distinction has profound implications for a conjugate's therapeutic window, influencing its stability, efficacy, and potential for off-target effects.[1][2]
Mechanism of Action: A Tale of Two Release Strategies
ADCs with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][3] This can be particularly advantageous in treating heterogeneous tumors.[1] Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex, which is typically charged and less permeable, thus limiting the bystander effect but potentially offering a better safety profile due to reduced off-target toxicity.[1][4]
PROTACs, on the other hand, utilize a different mechanism. The linker in a PROTAC, such as this compound, serves to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[5][6] The linker's length and composition are critical for the formation of a stable ternary complex.[5][7]
Quantitative Comparison of Linker Performance
The selection of a linker significantly impacts the performance of a bioconjugate. The following tables summarize key performance parameters of different linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Performance of Linker Types
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Key Disadvantages |
| This compound (Non-cleavable PEGylated) | Lysosomal degradation of the antibody/protein | High | Generally low to none | High plasma stability, potentially wider therapeutic window, reduced off-target toxicity.[2][8] | Slower payload release, dependent on target internalization and degradation, released payload is modified.[2][9] |
| Hydrazone (pH-sensitive) | Acidic hydrolysis in endosomes/lysosomes | Moderate | Yes (if payload is membrane-permeable) | Targeted release in acidic tumor microenvironment.[10] | Prone to gradual hydrolysis in circulation, leading to potential systemic toxicity.[9] |
| Disulfide (Reductively cleavable) | Reduction by intracellular glutathione (B108866) | Moderate to High | Yes (if payload is membrane-permeable) | Exploits high intracellular glutathione concentrations for selective cleavage.[9] | Potential for premature cleavage in circulation. |
| Peptide (Enzyme-cleavable) | Cleavage by specific lysosomal proteases (e.g., Cathepsin B) | High | Yes (if payload is membrane-permeable) | High plasma stability and specific cleavage within target cells.[] | Susceptibility to circulating proteases can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of the conjugate and quantify the rate of payload deconjugation in plasma.[12][13]
Methodology:
-
Incubation: Incubate the test conjugate (e.g., ADC) at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[13] A control sample of the conjugate in a formulation buffer (e.g., PBS) should be run in parallel.[13]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).[13] Immediately freeze the collected samples at -80°C to halt any further reactions.[13]
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
Sample Preparation for Average Drug-to-Antibody Ratio (DAR) Analysis:
-
LC-MS Analysis: Analyze the supernatant (for free payload) and the eluted conjugate (for DAR) using a high-resolution mass spectrometer coupled with an HPLC system.[12][13] A decrease in the average DAR over time indicates payload loss.[13]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of a conjugate in killing target cancer cells.[7]
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with serial dilutions of the conjugate, a non-targeting control, and the free payload for a specified duration (e.g., 72-96 hours).[7]
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[7]
Protocol 3: PROTAC In Vitro Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein induced by a PROTAC.[7][14]
Methodology:
-
Cell Treatment: Culture target cells and treat them with various concentrations of the PROTAC for a defined time period (e.g., 24 hours).[7]
-
Cell Lysis: Lyse the cells and determine the total protein concentration.[7][14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[7][14]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).[7][14]
-
Detection and Quantification: Incubate with a secondary antibody and detect the signal.[7][14] Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.[14]
Visualizing Workflows and Mechanisms
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in the design of a bioconjugate, with a profound impact on its therapeutic index. Non-cleavable linkers offer the advantage of high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][8] However, they are dependent on the internalization and degradation of the target protein and generally lack a bystander effect.[2][9]
Cleavable linkers, such as enzyme-sensitive, pH-sensitive, and glutathione-sensitive linkers, provide a mechanism for targeted payload release within the tumor microenvironment or inside the cell.[9] This can lead to a potent bystander effect, which is beneficial for treating heterogeneous tumors.[3] The optimal choice of linker depends on the specific application, the nature of the target, and the properties of the payload. Careful consideration of these factors, supported by robust in vitro and in vivo evaluation, is essential for the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The In Vivo Efficacy of PROTACs: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While specific in vivo efficacy data for PROTACs utilizing the HO-PEG3-(CH2)6-Cl linker remains limited in publicly available literature, a wealth of research underscores the profound impact of the linker's composition and length on a PROTAC's overall performance. This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG)-based linkers, akin to this compound, with alternative linker strategies, supported by experimental data to inform rational PROTAC design.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters.
| PROTAC | Linker Type | Target Protein | Cell Line / Model | DC50 (nM) | Dmax (%) | Citation |
| ARV-825 | PEG-based (medium-length) | BET proteins | Human AML Xenograft | - | >90 | [3] |
| MZ1 | PEG-based (short-length) | BRD4 | HeLa cells | ~10 | >95 | [4] |
| dBET1 | PEG-based (short-length) | BRD4 | MOLM-13 cells | 0.8 | >98 | [3][4] |
| QCA570 | Rigid (ethynyl) | BET proteins | MOLM-13 cells | <0.005 | - | [4] |
| PROTAC | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| ARV-825 | PEG-based (medium-length) | Human AML Xenograft | 5 mg/kg, i.p., daily | Significant | [3] |
| MZ1 | PEG-based (short-length) | - | - | - | [4] |
| dBET1 | PEG-based (short-length) | - | - | - | [4] |
The Role of the Linker in PROTAC In Vivo Stability
The in vivo stability of PROTACs is a critical factor for their therapeutic efficacy. The linker plays a crucial role in this aspect. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability.[2][5] However, the ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and a short in vivo half-life.[5] This has prompted the exploration of alternative linker strategies, such as incorporating rigid moieties like piperazine, to improve metabolic stability and pharmacokinetic profiles.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are outlines of key experiments.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]
In Vivo Efficacy Study in Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice. Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer the PROTAC at a specified dose and schedule (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to assess target protein degradation via Western blot or immunohistochemistry.
-
Data Analysis: Analyze the tumor growth inhibition and correlate it with the pharmacodynamic data.[3][]
Pharmacokinetic (PK) Study
-
Animal Model: Use appropriate animal models such as mice or rats.[5]
-
Drug Administration: Administer the PROTAC via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[5]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and their evaluation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Verifying PROTAC Integrity: A Mass Spectrometry-Based Comparison Guide for the Analysis of a PROTAC with a HO-PEG3-(CH2)6-Cl Linker
For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a Proteolysis Targeting Chimera (PROTAC) is a critical step in preclinical development. Mass spectrometry stands out as an indispensable tool for this purpose, offering a suite of techniques to elucidate the molecular weight and structural integrity of these complex molecules. This guide provides a comparative overview of mass spectrometry-based methods for the structural confirmation of a PROTAC featuring a hydroxyl-poly(ethylene glycol)-chloroalkane linker, specifically HO-PEG3-(CH2)6-Cl.
The unique architecture of PROTACs, which links a target protein binder and an E3 ligase ligand via a chemical linker, necessitates rigorous analytical validation.[1] The linker itself, in this case, a hybrid PEG and alkyl chloride chain, is crucial for the PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex it forms.[2][3][4] Therefore, confirming the entire structure, including the linker, is paramount.
Comparative Analysis of Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary techniques for confirming the structure of synthesized PROTACs.[1][5] While HRMS provides an accurate mass measurement to verify the elemental composition, MS/MS techniques offer deeper structural insights through fragmentation analysis.[1][6] Native mass spectrometry, on the other hand, is a powerful tool for studying the non-covalent interactions of the PROTAC with its target proteins.[7][8]
| Technique | Information Provided | Advantages | Limitations | Typical Instrumentation |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight of the intact PROTAC, enabling confirmation of its elemental composition. | High mass accuracy (<5 ppm error), high resolution, and sensitivity.[1][6] | Provides limited structural information beyond the elemental formula. | Quadrupole Time-of-Flight (Q-TOF), Orbitrap.[1] |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns of the PROTAC molecule.[5][9] | Provides detailed information about the connectivity of the different components of the PROTAC (E3 ligand, linker, target binder).[5] | Fragmentation can be complex and may require specialized techniques (e.g., UVPD, IRMPD) for comprehensive analysis.[5][6] | Triple Quadrupole, Q-TOF, Orbitrap, Ion Trap. |
| Native Mass Spectrometry (nMS) | Characterization of non-covalent PROTAC-protein and protein-protein interactions, including the formation of the ternary complex.[7][8][10] | Allows for the direct detection and semi-quantification of the functional ternary complex.[7][8] | Requires careful optimization of experimental conditions to preserve non-covalent interactions.[8][11] | Q-TOF, Orbitrap, FT-ICR-MS.[7] |
Experimental Protocols
A generalized workflow for PROTAC structure confirmation using mass spectrometry is essential for reproducible and reliable results.
Protocol 1: Intact Mass Analysis using LC-HRMS
This protocol aims to confirm the accurate mass and purity of the synthesized PROTAC.
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Liquid Chromatography (LC) Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the PROTAC from any impurities. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically used.
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Ionize the eluted PROTAC using electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range using an HRMS instrument (e.g., Q-TOF or Orbitrap) with a mass resolution of >10,000.
-
Example Parameters:
-
-
Data Analysis: Process the raw data to obtain the mass spectrum. Determine the monoisotopic mass of the PROTAC and compare it with the theoretical exact mass. The mass error should ideally be less than 5 ppm.
Protocol 2: Structural Elucidation using Tandem Mass Spectrometry (MS/MS)
This protocol is designed to fragment the PROTAC to confirm the connectivity of its constituent parts.
-
Sample Preparation and LC Separation: Follow steps 1 and 2 from the LC-HRMS protocol.
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Perform MS/MS on the precursor ion corresponding to the protonated PROTAC molecule ([M+H]+).
-
Use collision-induced dissociation (CID) as the primary fragmentation technique. Other methods like ultraviolet photodissociation (UVPD) or infrared multiphoton dissociation (IRMPD) can provide complementary fragmentation data.[5][6]
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions corresponding to the E3 ligase binder, the warhead, and the this compound linker. The fragmentation of the PEG linker often results in the neutral loss of C2H4O units.[12][13]
Visualizing Experimental Workflows and Structural Information
Diagrams are crucial for understanding the complex workflows and molecular structures involved in PROTAC analysis.
Caption: General workflow for PROTAC structure confirmation by LC-MS.
Caption: Predicted fragmentation of the this compound linker in MS/MS.
Alternative and Complementary Approaches
While mass spectrometry is the gold standard for PROTAC structure confirmation, other analytical techniques provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the PROTAC, confirming the connectivity of all atoms and providing stereochemical information.
-
High-Performance Liquid Chromatography (HPLC): Used with UV detection, HPLC is a primary method for assessing the purity of the synthesized PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Heterobifunctional Linkers in PROTAC Development: A Case Study on HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a ligand to engage a target Protein of Interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
This guide provides an objective comparison of the heterobifunctional linker HO-PEG3-(CH2)6-Cl with other linkers used in the development of PROTACs. The performance of this linker is primarily examined through the well-documented case study of HaloPROTAC-E , a potent degrader of Halo-tagged proteins.[3]
The Central Role of the PROTAC Linker
The linker is far more than a simple spacer. Its length, composition (e.g., Polyethylene Glycol (PEG) or alkyl chains), and rigidity are pivotal in modulating a PROTAC's biological activity.[2][4] An optimal linker must be long enough to connect the POI and the E3 ligase without steric hindrance but not so long as to create an unstable or unproductive ternary complex.[4][5] The chemical nature of the linker also impacts crucial physicochemical properties of the PROTAC, such as solubility and cell permeability.[6]
Case Study: this compound in HaloPROTAC-E
The heterobifunctional linker this compound serves as a precursor in the synthesis of HaloPROTAC-E.[3] This PROTAC was developed to induce the degradation of proteins fused with a HaloTag, a versatile tool in chemical biology that allows for targeted protein knockdown.[7]
HaloPROTAC-E demonstrated high potency in degrading its target proteins. In a study by Tovell et al. (2019), HaloPROTAC-E achieved a maximum degradation (Dmax) of approximately 95% for Halo-tagged SGK3 and VPS34 proteins, with a half-maximal degradation concentration (DC50) between 3 and 10 nM.[3] The degradation was rapid, with about 50% of SGK3-Halo depleted within 30 minutes.[3]
Comparative Performance Analysis
Direct head-to-head comparisons of numerous specific, named linkers within the same biological system are not always available in the literature. However, a comparison between HaloPROTAC-E and its predecessor, HaloPROTAC3, provides valuable insight into how subtle linker modifications can impact efficacy.
| Linker/PROTAC Name | Linker Composition/Features | Target Protein(s) | Cell Line | DC50 | Dmax (%) | Reference |
| This compound (in HaloPROTAC-E) | PEG3 and hexyl chloride | SGK3-Halo, VPS34-Halo | HEK293 | 3-10 nM | ~95% | [3] |
| HaloPROTAC3 | PEG3 and hexyl chloride (different linkage position) | GFP-HaloTag7, SGK3-Halo, VPS34-Halo | HEK293 | 19 ± 1 nM (GFP-Halo) | >90% | [7][8] |
| Alkyl/Ether Linker PROTACs | Varied alkyl and ether units | Tank-binding kinase 1 (TBK1) | Varies | 3 nM (for 21-atom linker) | 96% | [9] |
| PEG Linker PROTACs | Varied PEG units | Bruton's tyrosine kinase (BTK) | Ramos | 1-40 nM | Not Specified | [10] |
| Rigid Linker PROTAC | Ethynyl group | Bromodomain-containing protein 4 (BRD4) | MOLM13, MV4;11 | Picomolar range (IC50) | Not Specified | [10] |
Note: The data presented is compiled from different studies and experimental systems. Direct comparisons should be made with caution due to variations in target proteins, cell lines, and assay conditions.
The data indicates that HaloPROTAC-E, synthesized using the this compound linker, exhibits a roughly 2-fold improvement in DC50 compared to HaloPROTAC3 for degrading Halo-tagged proteins.[3] This highlights the critical impact of the linker's attachment point and overall conformation on the PROTAC's potency. When compared to general classes of linkers, the PEG-based linker in HaloPROTAC-E aligns with the high potency often observed with optimized PEG and alkyl/ether linkers in other systems.[9][10]
Visualizing PROTAC Mechanisms and Workflows
To conceptualize the processes discussed, the following diagrams illustrate the PROTAC mechanism of action and a standard experimental workflow for evaluating PROTAC efficacy.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HO-PEG3-(CH2)6-Cl
Researchers, scientists, and drug development professionals handling HO-PEG3-(CH2)6-Cl must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this bifunctional molecule.
Hazard Identification and Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[5] For tasks with a high risk of splashing, consider wearing two pairs of gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | A flame-retardant lab coat or impervious clothing should be worn to prevent skin contact.[5] Ensure clothing is fully buttoned. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or mists.[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Use:
-
All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and ground all equipment when handling the substance to prevent static discharge, as related compounds can be flammable.[2][6]
-
Avoid contact with skin and eyes by consistently wearing the prescribed PPE.
3. Spill Management:
-
In case of a small spill, ensure the area is well-ventilated and eliminate all ignition sources.[6][7]
-
Absorb the spill with an inert, non-combustible material such as dry earth or sand.
-
Collect the absorbed material using clean, non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[6][7]
-
Do not allow the spilled material to enter drains or waterways.[5]
Disposal Plan
1. Waste Segregation:
-
Due to the presence of a chlorinated alkyl group, this compound and any materials contaminated with it are classified as halogenated organic waste.[8][9]
-
This waste must be collected separately from non-halogenated organic waste to facilitate proper disposal and minimize costs.[10][11]
2. Waste Collection and Labeling:
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[8][10]
-
The label should include "Hazardous Waste" and a list of all chemical constituents and their approximate percentages.[8]
3. Final Disposal:
-
Contaminated disposable PPE, such as gloves, should be placed in the designated halogenated waste container.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Halogenated organic wastes are typically disposed of via incineration at a regulated facility.[9]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-CHLOROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
